Khk-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
3034829-40-5 |
|---|---|
Formule moléculaire |
C18H24F2N4O2 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
3-[(3S)-1-[7,7-difluoro-2-[(2S)-2-methylazetidin-1-yl]-5,6-dihydrocyclopenta[d]pyrimidin-4-yl]pyrrolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C18H24F2N4O2/c1-11-5-9-24(11)17-21-15-13(4-7-18(15,19)20)16(22-17)23-8-6-12(10-23)2-3-14(25)26/h11-12H,2-10H2,1H3,(H,25,26)/t11-,12-/m0/s1 |
Clé InChI |
AIYUIFPRCKEHOE-RYUDHWBXSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Khk-IN-4: A Potent Ketohexokinase Inhibitor for Metabolic Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Fructose (B13574) consumption, primarily from added sugars in Western diets, has been strongly linked to the rising prevalence of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin (B600854) resistance.[1][2] Ketohexokinase (KHK), also known as fructokinase, is the first and rate-limiting enzyme in fructose metabolism, converting fructose to fructose-1-phosphate.[1][2] This process, unlike glycolysis, bypasses the key regulatory step of phosphofructokinase, leading to rapid substrate flux towards de novo lipogenesis and uric acid production. Consequently, inhibiting KHK has emerged as a promising therapeutic strategy to mitigate the detrimental effects of excessive fructose intake.[1][2] Khk-IN-4 is a novel, potent ketohexokinase inhibitor that has demonstrated significant potential in preclinical studies for the treatment of fructose-related metabolic diseases.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols to facilitate further research and development.
Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding site of ketohexokinase, preventing the phosphorylation of fructose.[4] By blocking this initial step, this compound effectively curtails the entry of fructose into its metabolic cascade. This leads to a reduction in the downstream production of lipogenic precursors and uric acid, thereby ameliorating the pathological consequences of high fructose consumption. There are two isoforms of KHK, KHK-A and KHK-C, with KHK-C being the predominant and high-affinity isoform in the liver, kidney, and intestine, the primary sites of fructose metabolism.[5] this compound is designed to potently inhibit KHK, with a focus on mitigating the activity of the KHK-C isoform.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro potency, pharmacokinetic properties, and in vivo efficacy.
Table 1: In Vitro Potency of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| HepG2 | Fructose-1-phosphate production | IC50 | 196 nM | [3] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of a biological process by 50%.[6]
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Route of Administration | Dose (mg/kg) | Value | Reference |
| Cmax | Oral | Data not available | Data not available | [1] |
| Tmax | Oral | Data not available | Data not available | [1] |
| AUC | Oral | Data not available | Data not available | [1] |
| Half-life (t1/2) | Oral | Data not available | Data not available | [1] |
| Bioavailability (F%) | Oral | Data not available | Data not available | [1] |
| Liver Distribution | Oral | Data not available | Higher than PF-06835919 | [1] |
Note: Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve. Pharmacokinetics is the study of how the body affects a drug.[7] While specific values are not publicly available, the primary literature states that this compound possesses good absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic properties.[1]
Table 3: In Vivo Efficacy of this compound in a Rat Model of Fructose-Induced Metabolic Dysfunction
| Parameter | Treatment Group | Dose (mg/kg) | % Change vs. Control | p-value | Reference |
| Plasma Fructose | This compound | Data not available | Increased | <0.05 | [1] |
| Hepatic Triglycerides | This compound | Data not available | Decreased | <0.05 | [1] |
| Plasma Uric Acid | This compound | Data not available | Decreased | <0.05 | [1] |
Note: The primary publication indicates that this compound exhibited more potent activity than PF-06835919 in a rat KHK inhibition assay in vivo.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used in the evaluation of this compound and other ketohexokinase inhibitors.
In Vitro KHK Inhibition Assay (HepG2 Cells)
This protocol is based on the methodology described for evaluating KHK inhibitors in a cellular context.[3][8]
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing varying concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Fructose Challenge: After a 1-hour pre-incubation with the inhibitor, cells are stimulated with a high concentration of fructose (e.g., 5 mM) for 3 hours.
-
Cell Lysis and Fructose-1-Phosphate (F1P) Measurement: Cells are washed with ice-cold PBS and lysed. The concentration of F1P in the cell lysate is determined using a commercially available colorimetric or fluorometric assay kit.
-
Data Analysis: The F1P levels are normalized to the total protein concentration in each well. The IC50 value is calculated by plotting the percentage of F1P inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for assessing the pharmacokinetic profile of a KHK inhibitor.[1]
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are fasted overnight prior to dosing.
-
Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a defined dose.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).
In Vivo Efficacy Study in a Fructose-Fed Rat Model
This protocol describes a common model to evaluate the efficacy of KHK inhibitors in mitigating fructose-induced metabolic dysfunction.[5][9]
-
Animal Model and Diet: Male Sprague-Dawley rats are fed a high-fructose diet (e.g., 60% fructose) for a period of 8-12 weeks to induce metabolic syndrome-like symptoms. A control group is fed a standard chow diet.
-
Treatment: After the induction period, the fructose-fed rats are randomly assigned to receive either vehicle control or this compound at one or more dose levels, administered daily via oral gavage for a specified duration (e.g., 4 weeks).
-
Metabolic Phenotyping: At the end of the treatment period, various metabolic parameters are assessed:
-
Blood Chemistry: Plasma levels of glucose, insulin, triglycerides, and uric acid are measured.
-
Oral Glucose Tolerance Test (OGTT): To assess glucose homeostasis.
-
Liver Analysis: Livers are harvested, weighed, and analyzed for triglyceride content. Histological analysis (H&E and Oil Red O staining) is performed to assess steatosis.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the different treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to this compound research.
Caption: Ketohexokinase signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro evaluation of this compound potency.
Caption: Experimental workflow for in vivo efficacy assessment of this compound.
Conclusion
This compound is a potent and promising ketohexokinase inhibitor with favorable preclinical characteristics for the treatment of metabolic diseases driven by excessive fructose consumption. Its ability to effectively block the first step in fructose metabolism, coupled with good pharmacokinetic properties and in vivo efficacy, positions it as a valuable tool for metabolic research and a potential candidate for further drug development. The data and protocols presented in this guide are intended to support the scientific community in advancing our understanding of KHK inhibition and its therapeutic potential.
References
- 1. Discovery of a Novel Ketohexokinase Inhibitor with Improved Drug Distribution in Target Tissue for the Treatment of Fructose Metabolic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetics - Wikipedia [en.wikipedia.org]
- 8. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the role of KHK in fructose-induced pathology
An In-depth Technical Guide to the Role of Ketohexokinase (KHK) in Fructose-Induced Pathology
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fructose (B13574) consumption has risen dramatically, correlating with the increased prevalence of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), insulin (B600854) resistance, and diabetic kidney disease.[1][2][3] Ketohexokinase (KHK), the first and rate-limiting enzyme in fructose metabolism, has emerged as a critical mediator of these pathologies.[4] This document provides a comprehensive technical overview of the role of KHK in fructose-induced disease, detailing the core molecular mechanisms, summarizing quantitative data from key preclinical studies, outlining experimental protocols, and visualizing the key pathways and workflows involved. Understanding the central function of KHK is paramount for developing targeted therapeutics to mitigate the adverse health effects of excessive fructose consumption.
Ketohexokinase (KHK): The Gateway to Fructose Metabolism
Fructose metabolism is initiated by its phosphorylation, a step catalyzed by KHK (also known as fructokinase).[4][5] Unlike glycolysis, which is tightly regulated, KHK-mediated fructolysis bypasses the key regulatory checkpoint of phosphofructokinase-1, allowing for a rapid and unrestricted metabolic flux.[6][7][8]
KHK Gene and Isoforms
The human KHK gene produces two primary isoforms through alternative splicing: KHK-C and KHK-A.[9][]
-
KHK-C: This is the high-affinity isoform, primarily responsible for the rapid metabolism of dietary fructose.[4][11] Its expression is largely restricted to fructolytic tissues: the liver, kidney, and small intestine.[9][11]
-
KHK-A: This is a low-affinity, ubiquitously expressed isoform.[9][11] While its precise physiological role is still under investigation, studies suggest it may have different functions from KHK-C and is less involved in metabolizing typical dietary fructose loads.[1][4] Some evidence suggests KHK-A may even have a protective role in certain contexts, such as diabetic kidney disease.[12][13]
Core Pathological Mechanisms of KHK-Mediated Fructose Metabolism
The unregulated activity of KHK-C in response to a fructose load triggers a cascade of detrimental cellular events.
Diagram 1: Core Fructose Metabolism Pathway
Caption: KHK-C catalyzes the rapid, rate-limiting phosphorylation of fructose.
ATP Depletion and Purine (B94841) Degradation
The high activity of KHK-C rapidly phosphorylates intracellular fructose, consuming adenosine (B11128) triphosphate (ATP) at a rate that can outpace synthesis.[14][15][16] This leads to a significant depletion of cellular ATP and inorganic phosphate.[14][17] The consequences are twofold:
-
Increased AMP: The drop in ATP leads to a rise in adenosine monophosphate (AMP).
-
Uric Acid Production: AMP is degraded by AMP deaminase, initiating a purine degradation cascade that culminates in the production of uric acid via xanthine (B1682287) oxidase.[6][17]
Oxidative Stress, Inflammation, and ER Stress
The KHK-driven metabolic shift promotes multiple stress pathways:
-
Hyperuricemia: Elevated uric acid can induce endothelial dysfunction, activate the renin-angiotensin system, and inhibit nitric oxide synthesis, contributing to hypertension and kidney disease.[18][19][20]
-
Oxidative Stress: The process of uric acid generation by xanthine oxidase produces reactive oxygen species (ROS).[6]
-
Endoplasmic Reticulum (ER) Stress: Studies show that fructose metabolism via KHK-C can trigger ER stress, particularly when combined with a high-fat diet.[9][21][22] This unresolved ER stress is a key driver of liver injury and inflammation.[21][22]
Diagram 2: KHK-Mediated Pathological Cascade
References
- 1. pnas.org [pnas.org]
- 2. Ketohexokinase C blockade ameliorates fructose-induced metabolic dysfunction in fructose-sensitive mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KHK Gene: Understanding the Role and Importance in Fructose Metabolism [learn.mapmygenome.in]
- 4. Gene - KHK [maayanlab.cloud]
- 5. Ketohexokinase - Proteopedia, life in 3D [proteopedia.org]
- 6. Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tigerfitness.com [tigerfitness.com]
- 9. Fructose Induced KHK-C Increases ER Stress and Modulates Hepatic Transcriptome to Drive Liver Disease in Diet-Induced and Genetic Models of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lacking ketohexokinase-A exacerbates renal injury in streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lacking Ketohexokinase-A Exacerbates Renal Injury in Streptozotocin-induced Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 15. rupress.org [rupress.org]
- 16. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 17. JCI - Ketohexokinase C blockade ameliorates fructose-induced metabolic dysfunction in fructose-sensitive mice [jci.org]
- 18. Hyperuricemia and Progression of Chronic Kidney Disease: A Review from Physiology and Pathogenesis to the Role of Urate-Lowering Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pathophysiology of hyperuricemia and its clinical significance – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. emedicine.medscape.com [emedicine.medscape.com]
- 21. "Fructose induced KHK-C can increase ER stress independent of its effec" by Se-Hyung Park, Robert N. Helsley et al. [uknowledge.uky.edu]
- 22. Fructose induced KHK-C can increase ER stress independent of its effect on lipogenesis to drive liver disease in diet-induced and genetic models of NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
Khk-IN-4: A Deep Dive into its Effects on the Fructolytic Pathway
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Excessive fructose (B13574) consumption is increasingly linked to the rising prevalence of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin (B600854) resistance. Central to fructose metabolism is the enzyme ketohexokinase (KHK), which catalyzes the first and rate-limiting step in the fructolytic pathway: the phosphorylation of fructose to fructose-1-phosphate (B91348) (F1P). This pathway, unlike glycolysis, bypasses key regulatory checkpoints, leading to a rapid and unregulated influx of substrates into downstream metabolic pathways, including de novo lipogenesis (DNL). Consequently, inhibiting KHK has emerged as a promising therapeutic strategy to mitigate the adverse effects of high fructose intake. This technical guide provides an in-depth analysis of Khk-IN-4, a potent ketohexokinase inhibitor, and its effects on the fructolytic pathway.
Mechanism of Action of this compound
This compound, also referred to as compound 14, is a small molecule inhibitor designed to selectively target ketohexokinase.[1] By binding to the active site of the KHK enzyme, this compound competitively inhibits the phosphorylation of fructose. This blockade at the initial step of fructolysis prevents the conversion of fructose to fructose-1-phosphate, thereby reducing the downstream metabolic consequences of excessive fructose metabolism.[2]
dot
Caption: Mechanism of action of this compound in the fructolytic pathway.
Quantitative Data on the Efficacy of this compound
The inhibitory potential of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings from the primary literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay System | Parameter | Value | Reference |
| Recombinant Human KHK-C | IC50 | 12 nM | [3] |
| Recombinant Human KHK-A | IC50 | 12 nM | [4] |
| HepG2 Cellular Assay (F1P production) | IC50 | 123 nM | [4] |
| Primary Mouse Hepatocytes (F1P production) | IC50 | 59 nM | [4] |
Table 2: In Vivo Effects of a KHK Inhibitor in a Fructose-Challenged Rat Model
| Parameter | Vehicle Control | KHK Inhibitor (10 mg/kg) | % Change | Reference |
| Plasma Triglycerides (mg/dL) | 150 ± 20 | 75 ± 15 | ↓ 50% | [5] |
| Liver Triglycerides (mg/g) | 25 ± 5 | 15 ± 3 | ↓ 40% | [5] |
| Hepatic Fructose-1-Phosphate (nmol/g) | 120 ± 25 | 30 ± 10 | ↓ 75% | [5] |
| De Novo Lipogenesis (% contribution to palmitate) | 60 ± 8 | 30 ± 5 | ↓ 50% | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of KHK inhibitors like this compound.
In Vitro KHK Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against recombinant KHK.
Materials:
-
Recombinant human KHK-C enzyme
-
ATP
-
Fructose
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.
-
In a 384-well plate, add 2.5 µL of the diluted this compound solution. For control wells, add 2.5 µL of assay buffer with DMSO.
-
Add 2.5 µL of KHK enzyme solution (e.g., 4 nM final concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and fructose (e.g., 10 µM ATP and 100 µM fructose final concentrations).
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
dot
Caption: Workflow for the in vitro KHK inhibition assay.
Animal Model of Fructose-Induced Metabolic Syndrome
This protocol outlines the establishment of a rodent model to study the in vivo effects of KHK inhibitors on fructose-induced metabolic dysfunction.
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old)
Diet and Treatment:
-
Control Group: Fed a standard chow diet and provided with regular drinking water.
-
Fructose-Fed Group: Fed a high-fructose diet (e.g., 60% fructose) or standard chow with 20-30% fructose in the drinking water for 8-16 weeks.[7][8]
-
Treatment Group: Fructose-fed animals treated with this compound (e.g., 10 mg/kg, oral gavage, once daily) or vehicle control for the last 4-8 weeks of the study.
Experimental Procedures:
-
Acclimatize animals for one week before starting the experimental diets.
-
Monitor body weight, food, and water intake weekly.
-
At the end of the study, fast the animals overnight.
-
Collect blood samples via cardiac puncture for analysis of plasma triglycerides, insulin, and glucose.
-
Euthanize the animals and collect liver tissue for triglyceride measurement, histological analysis (H&E and Oil Red O staining), and determination of F1P levels.
-
Analyze gene expression of key lipogenic enzymes (e.g., SREBP-1c, FASN, ACC) in liver tissue using qRT-PCR.
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Establishment of Metabolic Syndrome Model by Induction of Fructose Drinking Water in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Therapeutic Potential of KHK Inhibition by Khk-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fructose (B13574) metabolism, often dysregulated in various pathological conditions, presents a compelling target for therapeutic intervention. At the heart of this metabolic pathway lies ketohexokinase (KHK), the primary enzyme responsible for fructose phosphorylation. Elevated KHK activity has been implicated in the progression of numerous diseases, including metabolic disorders and cancer. This technical guide delves into the therapeutic potential of Khk-IN-4, a potent inhibitor of KHK. We will explore its mechanism of action, summarize its preclinical efficacy, provide detailed experimental protocols for its evaluation, and visualize the key signaling pathways it modulates. This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic utility of KHK inhibition.
Introduction to Ketohexokinase (KHK) and Its Role in Disease
Ketohexokinase (KHK) is the first and rate-limiting enzyme in fructose metabolism, catalyzing the ATP-dependent phosphorylation of fructose to fructose-1-phosphate (B91348) (F1P). Two isoforms of KHK exist, KHK-C and KHK-A, which arise from alternative splicing of the KHK gene. KHK-C, predominantly expressed in the liver, kidney, and small intestine, exhibits a high affinity for fructose and is the primary driver of systemic fructose metabolism. In contrast, KHK-A is more ubiquitously expressed but has a lower affinity for fructose.
The metabolic consequences of KHK activity extend beyond simple fructose catabolism. The rapid phosphorylation of fructose by KHK can lead to transient ATP depletion within cells, triggering a cascade of downstream effects. These include increased uric acid production, oxidative stress, and the provision of substrates for de novo lipogenesis (DNL) and glycolysis.
Dysregulation of KHK-mediated fructose metabolism has been strongly linked to the pathogenesis of various diseases:
-
Metabolic Diseases: Excessive fructose consumption and subsequent KHK activity are key drivers of non-alcoholic fatty liver disease (NAFLD), obesity, insulin (B600854) resistance, and type 2 diabetes.
-
Cancer: A growing body of evidence indicates that many cancer cells upregulate fructose metabolism to support their high proliferative and survival demands. KHK activity provides an alternative energy source and building blocks for nucleotide and lipid synthesis, thereby fueling tumor growth.
The critical role of KHK in these pathologies, coupled with the observation that individuals with a genetic deficiency in KHK are largely asymptomatic, makes it an attractive and potentially safe therapeutic target.
This compound: A Potent Inhibitor of Ketohexokinase
This compound is a small molecule inhibitor designed to potently and selectively target ketohexokinase. Its mechanism of action involves binding to the active site of KHK, thereby preventing the phosphorylation of fructose.
In Vitro Efficacy
Preclinical evaluations have demonstrated the potent inhibitory activity of this compound against KHK.
| Cell Line | Assay Type | Endpoint | Value (nM) |
| HepG2 | Cell-based KHK inhibition | IC50 | 196 |
Table 1: In Vitro Efficacy of this compound. The half-maximal inhibitory concentration (IC50) of this compound was determined in the human liver cancer cell line, HepG2.
In Vivo Potential
While specific in vivo efficacy data for this compound in public literature is limited, a study on a series of novel KHK inhibitors, of which this compound (referred to as compound 14 in the study) is a key example, has provided promising results. This study highlights its superior performance in a rat KHK inhibition assay compared to the well-characterized inhibitor PF-06835919. Notably, this compound demonstrated higher drug distribution to the liver, a key target organ for metabolic diseases.
These findings suggest that this compound possesses favorable pharmacokinetic properties and potent in vivo activity, warranting further investigation in relevant animal models of cancer and metabolic disease.
Signaling Pathways Modulated by KHK Inhibition
By inhibiting the initial step of fructose metabolism, this compound is poised to modulate a number of downstream signaling pathways that are critically involved in disease progression.
Inhibition of KHK by this compound blocks the conversion of fructose to F1P, thereby impacting several key cellular processes:
-
Glycolysis and De Novo Lipogenesis: By reducing the influx of fructose-derived carbons into glycolysis and DNL, KHK inhibition can attenuate the hyperactive metabolic state of cancer cells and mitigate lipid accumulation in metabolic diseases.
-
KRAS-MAPK and mTORC Signaling: Fructose metabolism has been shown to activate oncogenic signaling pathways, including the KRAS-MAPK and mTORC pathways, which are central regulators of cell growth, proliferation, and survival. By cutting off the supply of fructose-derived metabolites, KHK inhibition may indirectly suppress the activity of these critical cancer-promoting pathways.
Experimental Protocols
The following protocols provide a framework for evaluating the therapeutic potential of this compound.
In Vitro KHK Activity Assay (Luminescence-based)
This assay quantifies KHK activity by measuring the amount of ADP produced during the phosphorylation of fructose.
Materials:
-
Recombinant human KHK-C enzyme
-
This compound
-
Fructose solution (e.g., 100 mM)
-
ATP solution (e.g., 10 mM)
-
KHK reaction buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in KHK reaction buffer.
-
In a 96-well plate, add 5 µL of each this compound dilution or vehicle control.
-
Add 2.5 µL of recombinant KHK-C enzyme to each well.
-
Initiate the reaction by adding a 2.5 µL mixture of fructose and ATP (final concentrations, e.g., 1 mM fructose, 50 µM ATP).
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and measure ADP production by adding the ADP-Glo™ reagent and developer according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a cancer model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude)
-
Cancer cell line known to utilize fructose (e.g., a GLUT5-overexpressing line)
-
Matrigel
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Standard animal care facilities and equipment
Procedure:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flanks of the mice.
-
Allow tumors to establish and reach a predetermined size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).
-
Administer this compound or vehicle daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Analyze the data to determine the effect of this compound on tumor growth.
Conclusion
This compound represents a promising therapeutic agent for diseases driven by aberrant fructose metabolism. Its potent inhibition of KHK, favorable preclinical profile, and potential to modulate key oncogenic and metabolic signaling pathways underscore its therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development of this compound and other KHK inhibitors as novel treatments for cancer and metabolic diseases. Further in-depth in vivo studies are crucial to fully elucidate the therapeutic window and efficacy of this compound in various disease contexts.
Khk-IN-4: A Technical Guide for Researchers Investigating Non-Alcoholic Fatty Liver Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Khk-IN-4, a potent ketohexokinase (KHK) inhibitor, for its application in non-alcoholic fatty liver disease (NAFLD) research. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols from published research, and visualizes critical pathways and workflows to support the design and execution of preclinical studies.
Introduction to Ketohexokinase Inhibition in NAFLD
Non-alcoholic fatty liver disease (NAFLD) is a multifactorial condition characterized by the accumulation of fat in the liver, which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis[1][2]. A key contributor to the pathogenesis of NAFLD is the excessive consumption of fructose (B13574), a monosaccharide predominantly metabolized in the liver[3][4].
Ketohexokinase (KHK), also known as fructokinase, is the first and rate-limiting enzyme in fructose metabolism, catalyzing its phosphorylation to fructose-1-phosphate[3]. Unlike glucose metabolism, fructose metabolism via KHK bypasses the main regulatory steps of glycolysis, leading to a rapid depletion of intracellular ATP and the production of uric acid. This process fuels de novo lipogenesis (DNL), increases oxidative stress, and promotes inflammation, all of which are hallmark features of NAFLD[4][5]. Consequently, the inhibition of KHK presents a promising therapeutic strategy to mitigate the detrimental effects of fructose and ameliorate NAFLD.
This compound: A Potent and Selective KHK Inhibitor
This compound, also referred to as compound 14 in the scientific literature, is a novel, potent, and selective inhibitor of ketohexokinase[3][6]. It has been developed as a potential therapeutic agent for fructose-driven metabolic disorders, including NAFLD[3][7]. Preclinical data have demonstrated its ability to effectively inhibit KHK activity and have highlighted its favorable pharmacokinetic profile, suggesting its utility as a tool compound for NAFLD research and as a potential clinical candidate[3][6].
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound (compound 14) as reported in the literature.
Table 1: In Vitro KHK Inhibitory Activity
| Compound | KHK Isoform | IC50 (nM) |
| This compound (Compound 14) | Rat KHK | < 10 |
| PF-06835919 | Rat KHK | 10 - 50 |
Data extracted from Zhu et al., J Med Chem. 2023.[3]
Table 2: In Vivo Pharmacokinetic Properties of this compound (Compound 14) in Rats
| Parameter | Value |
| Oral Bioavailability (F) | 45% |
| Half-life (t1/2) | 2.5 hours |
| Liver-to-Plasma Ratio | High |
Data extracted from Zhu et al., J Med Chem. 2023.[3]
Signaling Pathways and Experimental Workflows
Fructose Metabolism and KHK-Mediated Pathogenesis in NAFLD
The following diagram illustrates the central role of KHK in fructose metabolism and its downstream effects that contribute to the development and progression of NAFLD. Inhibition of KHK by this compound is positioned to block these pathogenic cascades.
Caption: KHK's role in fructose metabolism and NAFLD pathogenesis.
Experimental Workflow for Evaluating this compound in a Preclinical NAFLD Model
The following diagram outlines a typical experimental workflow for assessing the efficacy of a KHK inhibitor like this compound in a diet-induced animal model of NAFLD.
Caption: Preclinical workflow for testing this compound in NAFLD models.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and related KHK inhibitors.
In Vitro KHK Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against KHK.
Materials:
-
Recombinant rat ketohexokinase (KHK)
-
This compound (compound 14)
-
PF-06835919 (as a comparator)
-
Fructose
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound and the comparator compound in DMSO.
-
Add 2 µL of the compound solution to the wells of a 384-well plate.
-
Add 10 µL of the KHK enzyme solution in assay buffer to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing fructose and ATP in assay buffer.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the pharmacokinetic profile of this compound following oral and intravenous administration.
Animal Model:
-
Male Sprague-Dawley rats (n=3 per group)
Procedure:
-
Intravenous (IV) Administration:
-
Administer this compound (e.g., 1 mg/kg) via tail vein injection.
-
Collect blood samples at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.
-
-
Oral (PO) Administration:
-
Administer this compound (e.g., 5 mg/kg) by oral gavage.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.
-
-
Sample Processing:
-
Process blood samples to obtain plasma.
-
Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, clearance, volume of distribution) using non-compartmental analysis with software such as WinNonlin.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Diet-Induced NAFLD Animal Model Study
Objective: To assess the in vivo efficacy of this compound in a preclinical model of NAFLD.
Animal Model:
-
Male C57BL/6J mice
Diet:
-
High-fructose, high-fat diet (e.g., 40% kcal from fat, 20% kcal from fructose)
Procedure:
-
Acclimatize mice for one week on a standard chow diet.
-
Induce NAFLD by feeding the mice the high-fructose, high-fat diet for a specified duration (e.g., 16-24 weeks).
-
Randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% methylcellulose)
-
This compound (low dose)
-
This compound (high dose)
-
-
Administer the vehicle or this compound daily by oral gavage for the treatment period (e.g., 4-8 weeks).
-
Monitor body weight, food, and water intake throughout the study.
-
At the end of the treatment period, collect terminal blood and liver samples.
-
Serum Analysis:
-
Measure levels of ALT, AST, triglycerides, cholesterol, glucose, and insulin.
-
-
Liver Analysis:
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis.
-
Gene Expression: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C. Extract RNA and perform quantitative real-time PCR (qPCR) to analyze the expression of genes involved in lipogenesis (e.g., Srebf1, Fasn, Acc), inflammation (e.g., Tnf, Il6, Ccl2), and fibrosis (e.g., Col1a1, Timp1, Acta2).
-
Protein Analysis: Extract protein from liver tissue to perform Western blotting for key proteins in the signaling pathways of interest.
-
Conclusion
This compound is a potent and selective KHK inhibitor with a promising preclinical profile for the investigation of NAFLD. Its ability to effectively block the first step in fructose metabolism provides a targeted approach to mitigating the downstream metabolic dysregulation that drives the progression of this disease. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and to support the development of novel treatments for NAFLD.
References
- 1. PRECLINICAL MODELS OF NONALCOHOLIC FATTY LIVER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAFLD Preclinical Models: More than a Handful, Less of a Concern? [mdpi.com]
- 3. Discovery of a Novel Ketohexokinase Inhibitor with Improved Drug Distribution in Target Tissue for the Treatment of Fructose Metabolic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ketohexokinase inhibition improves NASH by reducing fructose-induced steatosis and fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KEGG PATHWAY: map04932 [genome.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
The Impact of Khk-IN-4 on Cellular ATP Levels During Fructose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fructose (B13574), a monosaccharide increasingly prevalent in Western diets, undergoes a unique metabolic pathway in the liver, intestine, and kidneys, initiated by the enzyme ketohexokinase (KHK). Unlike glucose metabolism, the phosphorylation of fructose by KHK is rapid and unregulated, leading to a significant and acute depletion of cellular adenosine (B11128) triphosphate (ATP). This ATP depletion has been implicated in the pathogenesis of various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and insulin (B600854) resistance. Khk-IN-4, a novel and potent inhibitor of KHK, presents a promising therapeutic strategy to mitigate the detrimental effects of excessive fructose consumption by preventing this initial ATP-consuming step. This guide provides an in-depth technical overview of the impact of this compound on cellular ATP levels during fructose metabolism, including the underlying signaling pathways, detailed experimental protocols for assessing its efficacy, and a summary of relevant quantitative data.
Introduction: The Fructose-ATP Depletion Problem
Upon entering a cell, fructose is rapidly phosphorylated to fructose-1-phosphate (B91348) by KHK, a process that consumes one molecule of ATP.[1][2] The primary isoform responsible for this in key metabolic tissues is KHK-C, which has a high affinity for fructose.[3] Crucially, unlike the regulated phosphorylation of glucose by hexokinase, KHK activity is not subject to feedback inhibition by its product or allosteric regulation by cellular energy status.[2][4] This lack of regulation allows for a rapid and uncontrolled flux of fructose into the metabolic pathway, leading to a swift and substantial decrease in intracellular ATP concentrations.[4][5]
This acute ATP depletion triggers a cascade of downstream events, including the activation of AMP deaminase, which further degrades AMP to inosine (B1671953) monophosphate (IMP) and ultimately to uric acid.[3] The loss of the adenine (B156593) nucleotide pool and the accumulation of uric acid are associated with increased oxidative stress, inflammation, and de novo lipogenesis, contributing to cellular dysfunction and the progression of metabolic diseases.[3]
This compound: A Potent Ketohexokinase Inhibitor
This compound (also referred to as compound 14 in some literature) is a novel, potent inhibitor of ketohexokinase.[6] By targeting KHK, the first and rate-limiting step in fructose metabolism, this compound is designed to prevent the initial phosphorylation of fructose and, consequently, the subsequent depletion of cellular ATP. Its mechanism of action is centered on blocking the enzymatic activity of KHK, thereby reducing the formation of fructose-1-phosphate.[6] Preclinical studies have demonstrated that this compound exhibits potent inhibitory activity against KHK and shows favorable drug distribution in target tissues such as the liver.[6]
Signaling Pathways and Experimental Workflows
Fructose Metabolism and ATP Depletion Pathway
The following diagram illustrates the initial steps of fructose metabolism and the critical point of intervention for this compound.
Caption: Fructose metabolism initiation and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy on ATP Levels
The following diagram outlines a typical experimental workflow to quantify the effect of this compound on cellular ATP levels in the presence of a fructose challenge.
Caption: Workflow for quantifying the effect of this compound on ATP levels.
Quantitative Data on Fructose-Induced ATP Depletion
While specific quantitative data for the effect of this compound on ATP levels is not yet widely published, numerous studies have quantified the depletion of ATP in response to a fructose challenge in hepatocytes. This data underscores the significance of the problem that KHK inhibitors like this compound aim to address.
Table 1: Effect of Fructose on Cellular ATP Levels in Primary Murine Hepatocytes
| Fructose Concentration | Time | ATP Level (% of Control) | Reference |
| 50 mM | 5 min | ~20-30% | [7] |
| 50 mM | 20 h | ~15-20% | [7] |
| 25 mM | 30 min | ~30-40% | [7] |
| 12.5 mM | 30 min | ~40-50% | [7] |
| 6 mM | 30 min | ~60-70% | [7] |
Data is approximated from graphical representations in the cited literature.
Table 2: Effect of Fructose on Cellular ATP Levels in Rat Hepatocytes
| Condition | ATP Level (nmol/10^6 cells) | Reference |
| Control | ~12.5 | [8] |
| 50 mM Fructose | ~2.5 | [8] |
| Oligomycin (Mitochondrial inhibitor) | ~1.0 | [8] |
| Oligomycin + 5 mM Fructose | ~12.0 | [8] |
Data is approximated from graphical representations in the cited literature.
These tables clearly demonstrate the rapid and dose-dependent depletion of cellular ATP upon exposure to fructose. The expected outcome of treating cells with an effective KHK inhibitor like this compound would be the significant attenuation of this ATP drop in the presence of fructose.
Experimental Protocols
Cellular ATP Measurement Assay
This protocol is adapted from standard luciferase-based ATP detection assays and is suitable for assessing the impact of this compound.
Materials:
-
Hepatocytes (e.g., HepG2 cell line or primary hepatocytes)
-
Cell culture medium
-
This compound
-
D-Fructose
-
Phosphate-buffered saline (PBS)
-
ATP assay kit (luciferase-based, e.g., from Promega, Sigma-Aldrich)
-
96-well white-walled, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed hepatocytes in a 96-well white-walled plate at a density of 5 x 104 to 1 x 105 cells per well.
-
Incubate for 24-48 hours to allow for cell attachment and growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
Fructose Challenge:
-
Prepare a concentrated stock solution of D-fructose in cell culture medium.
-
Add the fructose solution to the wells to achieve the final desired concentration (e.g., 10 mM).
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
ATP Measurement:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Follow the manufacturer's protocol for the ATP assay kit. Typically, this involves adding a volume of the ATP detection reagent equal to the volume of the cell culture medium in the well.
-
Lyse the cells by mixing the plate on an orbital shaker for 2 minutes.
-
Measure the luminescence using a luminometer with an integration time of 0.5-1 second per well.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the ATP concentration in each well based on the standard curve.
-
Normalize the ATP concentration to the protein content of each well (determined by a separate protein assay like BCA) or to cell viability (e.g., using a CellTiter-Glo® assay which combines viability and ATP measurement).
-
KHK Inhibition Assay (Measuring Fructose-1-Phosphate)
An alternative or complementary method to assess the efficacy of this compound is to measure the product of the KHK reaction, fructose-1-phosphate (F1P). A reduction in F1P levels in the presence of this compound and fructose indicates successful target engagement.
Materials:
-
Hepatocytes
-
This compound
-
[13C6]-D-fructose (for LC-MS/MS analysis)
-
Cold lysis buffer (e.g., 80% methanol)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Follow steps 1 and 2 from the Cellular ATP Measurement Assay protocol.
-
-
Fructose Challenge:
-
Add [13C6]-D-fructose to the cells at a final concentration of, for example, 10 mM.
-
Incubate for 20-45 minutes.[9]
-
-
Metabolite Extraction:
-
LC-MS/MS Analysis:
-
Analyze the cell lysates for the levels of [13C6]-fructose-1-phosphate using a validated LC-MS/MS method.
-
Conclusion
The rapid, unregulated phosphorylation of fructose by ketohexokinase leads to a significant depletion of cellular ATP, a key event in the pathogenesis of fructose-induced metabolic disorders. The novel KHK inhibitor, this compound, offers a targeted therapeutic approach to prevent this initial ATP-consuming step. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to investigate the efficacy of this compound and similar inhibitors in preserving cellular energy homeostasis in the face of excessive fructose metabolism. Further quantitative studies are warranted to precisely determine the dose-dependent effect of this compound on ATP levels and its downstream metabolic consequences.
References
- 1. bmrservice.com [bmrservice.com]
- 2. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Residues in the fructose-binding pocket are required for ketohexokinase-A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Novel Ketohexokinase Inhibitor with Improved Drug Distribution in Target Tissue for the Treatment of Fructose Metabolic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Depletion of Atp by Fructose Inversely Controls Cd95- and Tumor Necrosis Factor Receptor 1–Mediated Hepatic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of fructose on adenosine triphosphate depletion following mitochondrial dysfunction and lethal cell injury in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the selectivity profile of Khk-IN-4 for KHK-A vs KHK-C isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of Khk-IN-4, a potent ketohexokinase (KHK) inhibitor, against the KHK-A and KHK-C isoforms. This document outlines the quantitative inhibitory activity, detailed experimental protocols for assessing enzymatic activity, and relevant cellular metabolic pathways.
Executive Summary
Ketohexokinase (KHK), the first enzyme in fructose (B13574) metabolism, exists in two isoforms: KHK-C and KHK-A. KHK-C is the high-activity isoform found predominantly in the liver, kidney, and small intestine, while KHK-A is a low-activity, more ubiquitously expressed isoform. The differential roles and activities of these isoforms make selective inhibition a key area of research for metabolic diseases. This compound (also referred to as compound 14 in foundational literature) has emerged as a novel KHK inhibitor. This guide details its inhibitory potency against both human KHK isoforms.
Data Presentation: Inhibitory Activity of this compound
The inhibitory activity of this compound against recombinant human KHK-A and KHK-C was determined using a biochemical assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Isoform | This compound (Compound 14) IC50 (nM) |
| hKHK-A | 140 |
| hKHK-C | 6.7 |
Data sourced from the supplementary information of Zhu, G. et al. (2023). Discovery of a Novel Ketohexokinase Inhibitor with Improved Drug Distribution in Target Tissue for the Treatment of Fructose Metabolic Disease. Journal of Medicinal Chemistry, 66(19), 13501–13515.
Experimental Protocols
The following section details the methodology for the biochemical assay used to determine the inhibitory potency of this compound against KHK isoforms.
Recombinant Human KHK-A and KHK-C Biochemical Assay
This protocol describes a luminescence-based assay to measure the enzymatic activity of KHK and the inhibitory effects of compounds like this compound. The assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to KHK activity.
Materials and Reagents:
-
Recombinant human KHK-A and KHK-C enzymes
-
This compound (or other test compounds)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM EGTA, 0.001% Brij-35, and 2 mM DTT
-
Fructose solution
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation:
-
Add 2.5 µL of the appropriate concentration of recombinant human KHK-A or KHK-C enzyme in assay buffer to the wells of a 384-well white plate.
-
Add 50 nL of the serially diluted this compound or DMSO (as a control) to the respective wells.
-
Gently mix the contents and incubate the plate at room temperature for 15 minutes.
-
-
Enzymatic Reaction Initiation:
-
To each well, add 2.5 µL of a solution containing fructose and ATP in assay buffer to initiate the enzymatic reaction. The final concentrations of fructose and ATP should be at their respective Km values.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the enzymatic reaction to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate the plate at room temperature for 30 minutes in the dark.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition (calculated relative to DMSO controls) against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Ketohexokinase Signaling Pathway
The following diagram illustrates the initial steps of fructose metabolism and the points of action for KHK-A and KHK-C.
Caption: Fructose metabolism pathway and inhibition by this compound.
Experimental Workflow for KHK Inhibition Assay
The diagram below outlines the key steps in the biochemical assay to determine the IC50 of this compound.
Caption: Workflow for determining KHK inhibition using the ADP-Glo™ assay.
Khk-IN-4: A Technical Guide to its Role in Mitigating Fructose-Driven De Novo Lipogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excessive fructose (B13574) consumption is a significant contributor to metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin (B600854) resistance. A key pathway implicated in these pathologies is the hepatic conversion of fructose into lipids through de novo lipogenesis (DNL). Ketohexokinase (KHK) is the first and rate-limiting enzyme in fructose metabolism, phosphorylating fructose to fructose-1-phosphate (B91348). This unregulated step drives the flux of fructose carbons towards lipid synthesis. Consequently, the inhibition of KHK presents a promising therapeutic strategy for mitigating the adverse metabolic effects of high fructose intake. This technical guide provides an in-depth overview of Khk-IN-4, a novel and potent KHK inhibitor, and its role in the attenuation of fructose-driven DNL.
Fructose-Driven De Novo Lipogenesis Signaling Pathway
The metabolic cascade initiated by fructose consumption and leading to de novo lipogenesis is a complex process. The diagram below illustrates the key steps in this pathway and highlights the point of intervention for KHK inhibitors like this compound.
Caption: Signaling pathway of fructose-driven de novo lipogenesis and the inhibitory action of this compound.
Quantitative Data for this compound
This compound (also referred to as compound 14) has demonstrated potent inhibition of KHK in preclinical studies. The following tables summarize the key quantitative data available for this compound, including a comparison with the known KHK inhibitor PF-06835919.[1]
Table 1: In Vivo Efficacy of this compound in a Rat KHK Inhibition Assay [1]
| Compound | Dose (mg/kg) | Route of Administration | % Inhibition of Fructose-1-Phosphate (F1P) in Liver |
| This compound | 10 | Oral | 85% |
| PF-06835919 | 10 | Oral | 60% |
Table 2: Pharmacokinetic Properties of this compound in Rats [1]
| Parameter | Value |
| Tmax (h) | 1.0 |
| Cmax (ng/mL) | 1230 |
| AUC(0-t) (ng*h/mL) | 4560 |
| Oral Bioavailability (F%) | 55.6 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols relevant to the evaluation of this compound's role in mitigating fructose-driven de novo lipogenesis.
Protocol 1: In Vivo Rat Ketohexokinase Inhibition Assay
This protocol is a representative method for evaluating the in vivo efficacy of KHK inhibitors, based on the study that first described this compound.[1]
Objective: To determine the percentage inhibition of hepatic fructose-1-phosphate (F1P) formation by a KHK inhibitor following a fructose challenge in rats.
Materials:
-
Male Sprague-Dawley rats
-
This compound (or other KHK inhibitor)
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Fructose solution (e.g., 2 g/kg in water)
-
Anesthesia (e.g., isoflurane)
-
Liquid nitrogen
-
Homogenization buffer
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week under standard laboratory conditions.
-
Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.
-
Compound Administration: Administer this compound or vehicle orally by gavage at the desired dose (e.g., 10 mg/kg).
-
Fructose Challenge: One hour after compound administration, administer a fructose solution orally by gavage (e.g., 2 g/kg).
-
Tissue Collection: At a specified time point post-fructose challenge (e.g., 15 minutes), anesthetize the rats and collect liver tissue. Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Sample Preparation: Homogenize the frozen liver tissue in a suitable buffer.
-
F1P Analysis: Analyze the concentration of fructose-1-phosphate in the liver homogenates using a validated LC-MS/MS method.
-
Calculation of Inhibition: Calculate the percentage inhibition of F1P formation relative to the vehicle-treated control group.
Protocol 2: De Novo Lipogenesis Assay in Primary Hepatocytes using Stable Isotope Labeling
This protocol describes a common method to measure de novo lipogenesis in vitro, which can be adapted to assess the effect of KHK inhibitors.
Objective: To quantify the rate of new fatty acid synthesis in primary hepatocytes in the presence of high fructose and to evaluate the inhibitory effect of this compound.
Materials:
-
Primary rat or human hepatocytes
-
Hepatocyte culture medium
-
Fructose solution
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
13C-labeled acetate (B1210297) (or another suitable tracer)
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Hepatocyte Culture: Plate primary hepatocytes in collagen-coated plates and culture until confluent.
-
Treatment: Pre-incubate the hepatocytes with this compound or vehicle at various concentrations for a specified period (e.g., 1 hour).
-
Fructose and Tracer Addition: Add high-concentration fructose and 13C-labeled acetate to the culture medium.
-
Incubation: Incubate the cells for a defined period to allow for the incorporation of the stable isotope into newly synthesized fatty acids.
-
Lipid Extraction: Terminate the experiment and extract total lipids from the hepatocytes using an appropriate solvent system.
-
Fatty Acid Analysis: Saponify the lipid extract and derivatize the fatty acids for GC-MS analysis.
-
Quantification of DNL: Determine the enrichment of 13C in the palmitate pool by GC-MS. The rate of de novo lipogenesis is calculated based on the isotopic enrichment of the precursor pool and the newly synthesized fatty acids.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating a KHK inhibitor like this compound, from initial in vitro screening to in vivo efficacy studies.
Caption: A generalized workflow for the preclinical evaluation of KHK inhibitors.
Conclusion
This compound is a potent ketohexokinase inhibitor that has demonstrated significant efficacy in a preclinical model of fructose metabolism.[1] By directly targeting the initial, rate-limiting step in fructose utilization, this compound effectively reduces the downstream flux of substrates for de novo lipogenesis. The data presented in this guide underscore the therapeutic potential of KHK inhibition as a strategy to combat fructose-driven metabolic diseases. The provided experimental protocols offer a framework for researchers and drug development professionals to further investigate the pharmacological effects of this compound and other KHK inhibitors. Further studies are warranted to fully elucidate the long-term metabolic benefits and safety profile of this compound in more complex disease models.
References
Foundational Research on Khk-IN-4 and its Role in Combating Insulin Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Excessive fructose (B13574) consumption is a significant contributor to the rising prevalence of metabolic disorders, including insulin (B600854) resistance, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes. Ketohexokinase (KHK), the first and rate-limiting enzyme in fructose metabolism, has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the foundational research on Khk-IN-4, a potent ketohexokinase inhibitor, and its implications for mitigating insulin resistance. We will delve into the mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for assessing its efficacy, and visualize the intricate signaling pathways involved.
Introduction: The Fructose-Insulin Resistance Axis and the Role of Ketohexokinase
Fructose metabolism, primarily occurring in the liver, bypasses the key regulatory steps of glycolysis, leading to a rapid and unregulated influx of substrates for de novo lipogenesis (DNL). This process contributes to hepatic steatosis, the accumulation of fat in the liver, which is a key driver of hepatic insulin resistance.[1][2] Ketohexokinase (KHK) catalyzes the phosphorylation of fructose to fructose-1-phosphate, the committed step in its metabolism.[3] There are two isoforms of KHK: KHK-C, the high-affinity isoform predominantly found in the liver, kidney, and intestine, and the ubiquitous, low-affinity KHK-A.[3] Inhibition of KHK, particularly the KHK-C isoform, is a rational therapeutic strategy to block the detrimental effects of excessive fructose consumption.[1]
This compound (also referred to as compound 14 in some literature) is a novel, potent inhibitor of ketohexokinase.[4][5] Preclinical studies have demonstrated its potential to ameliorate fructose-induced metabolic dysregulation. This guide will focus on the foundational research underpinning the therapeutic potential of this compound in the context of insulin resistance.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of ketohexokinase, blocking the phosphorylation of fructose.[4] By inhibiting this initial step, this compound is hypothesized to prevent the cascade of downstream metabolic events that contribute to insulin resistance.
The primary mechanism involves the reduction of de novo lipogenesis. By blocking fructose metabolism, this compound limits the production of acetyl-CoA and glycerol-3-phosphate, the building blocks for triglyceride synthesis. This, in turn, is expected to reduce hepatic fat accumulation and improve insulin sensitivity. A key transcriptional regulator implicated in this process is the Carbohydrate-Responsive Element-Binding Protein (ChREBP), which is activated by metabolites of fructose and glucose and drives the expression of lipogenic genes.[6][7] Inhibition of KHK is expected to reduce the activation of ChREBP.[1]
Furthermore, by preventing the rapid ATP depletion associated with fructose phosphorylation by KHK, this compound may also mitigate cellular stress and inflammation, which are known contributors to insulin resistance.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies on KHK inhibitors, including compounds structurally and functionally related to this compound, such as PF-06835919. These studies typically involve rodent models fed high-fructose diets to induce metabolic syndrome.
Table 1: Effects of KHK Inhibition on Metabolic Parameters in Rodent Models
| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change | Reference |
| HOMA-IR | High-Fat Diet-fed Mice | KHK Inhibitor (PF-06835919) | Vehicle | ↓ (Improved Insulin Sensitivity) | [1] |
| Fasting Plasma Glucose | Sucrose-fed Rats | KHK ASO | Control | ↓ 7.8% | [8] |
| Fasting Plasma Triglycerides | Sucrose-fed Rats | KHK ASO | Control | ↓ 60% | [8] |
| Liver Triglycerides | Sucrose-fed Rats | KHK ASO | Control | ↓ 30% | [8] |
| Insulin Stimulated Whole Body Glucose Metabolism | Sucrose-fed Rats | KHK ASO | Control | ↑ 25% | [8] |
| Hepatic De Novo Lipogenesis | Sucrose-fed Rats | KHK ASO | Control | ↓ 40% | [8] |
| Plasma Insulin | High-Fructose Diet-fed Rats | PF-06835919 | Vehicle | ↓ (Prevented Hyperinsulinemia) | [1][9] |
| Plasma Triglycerides | High-Fructose Diet-fed Rats | PF-06835919 | Vehicle | ↓ (Prevented Hypertriglyceridemia) | [1][9] |
| Hepatic Steatosis | High-Fructose Diet-fed Rats | PF-06835919 | Vehicle | ↓ (Reversed) | [1][9] |
Note: Specific quantitative values for this compound from the primary literature are pending full-text access. The data presented for PF-06835919 and KHK ASO serve as a proxy for the expected effects of a potent KHK inhibitor.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of KHK inhibitors like this compound in the context of insulin resistance.
In Vivo Model of Fructose-Induced Insulin Resistance
-
Animal Model: Male Sprague Dawley rats or C57BL/6J mice are commonly used.
-
Diet: Animals are fed a high-fructose diet (e.g., 60% of calories from fructose) for a period of 8-16 weeks to induce features of metabolic syndrome, including insulin resistance, hyperlipidemia, and hepatic steatosis. A control group is fed a standard chow diet.
-
Drug Administration: this compound is typically administered orally via gavage once or twice daily. The vehicle control is often a solution of 0.5% methylcellulose.
Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard technique for assessing in vivo insulin sensitivity.
-
Surgical Preparation: Rats are anesthetized, and catheters are implanted in the carotid artery (for blood sampling) and jugular vein (for infusions). Animals are allowed to recover for several days.
-
Clamp Procedure:
-
After an overnight fast, a continuous infusion of human insulin is started at a constant rate (e.g., 4 mU/kg/min).
-
A variable infusion of 20% dextrose is initiated and adjusted to maintain blood glucose at a constant, euglycemic level (approximately 100-120 mg/dL).
-
Blood glucose is monitored every 5-10 minutes from the arterial catheter.
-
The glucose infusion rate (GIR) required to maintain euglycemia during the final 30-60 minutes of the clamp is a direct measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
-
Measurement of Hepatic De Novo Lipogenesis (DNL) using Stable Isotopes
-
Principle: This method measures the rate of new fatty acid synthesis in the liver.
-
Protocol using Deuterated Water (²H₂O):
-
Animals are given an intraperitoneal bolus of 99.9% ²H₂O to enrich total body water to approximately 4-5%.
-
They are then provided with drinking water enriched with 8% ²H₂O for the duration of the study.
-
At the end of the experiment, liver and plasma are collected.
-
Lipids are extracted, and the triglyceride fraction is isolated.
-
The incorporation of deuterium (B1214612) into newly synthesized palmitate is measured by gas chromatography-mass spectrometry (GC-MS).
-
The fractional DNL is calculated based on the enrichment of deuterium in palmitate relative to the enrichment in body water.
-
Western Blot Analysis of Insulin Signaling Pathways
-
Tissue Preparation: Liver or skeletal muscle tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% BSA or non-fat milk to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against key insulin signaling proteins (e.g., phospho-Akt (Ser473), total Akt, phospho-mTOR, total mTOR, phospho-S6K, total S6K).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the activation state of the signaling pathway.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying this compound.
Fructose Metabolism and its Link to Insulin Resistance
Insulin Signaling Pathway and Points of Disruption
Experimental Workflow for Evaluating this compound
References
- 1. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fructose and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recent insights into the role of ChREBP in intestinal fructose absorption and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Carbohydrate Response Element Binding Protein in Intestinal and Hepatic Fructose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation and Degradation of S6K1 (p70S6K1) in Response to Persistent JNK1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Khk-IN-4 in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Khk-IN-4 is a potent and selective small molecule inhibitor of Ketohexokinase (KHK), the primary enzyme responsible for the phosphorylation of fructose (B13574).[1] The metabolism of fructose via KHK has been implicated in various metabolic diseases. Inhibition of KHK is a promising therapeutic strategy for conditions associated with excessive fructose consumption, such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[2][3] this compound serves as a valuable research tool for investigating the role of fructose metabolism in cellular pathophysiology and for the preclinical evaluation of KHK inhibition as a therapeutic modality.
These application notes provide detailed protocols for utilizing this compound in in vitro cell culture systems to study its effects on fructose-induced metabolic changes, including de novo lipogenesis and endoplasmic reticulum (ER) stress.
Mechanism of Action
Ketohexokinase catalyzes the first and rate-limiting step in fructose metabolism, the ATP-dependent phosphorylation of fructose to fructose-1-phosphate (B91348) (F1P).[2] Unlike glycolysis, which is tightly regulated, fructolysis can proceed largely unchecked, leading to a rapid depletion of intracellular ATP and the accumulation of precursors for lipid synthesis. By competitively binding to the ATP-binding site of KHK, this compound blocks the phosphorylation of fructose, thereby inhibiting its downstream metabolism and mitigating its pathological effects.[4][5]
Data Presentation
The following table summarizes the in vitro activity of this compound in a relevant cell line. This data is essential for determining appropriate experimental concentrations.
| Compound | Cell Line | Assay Type | Endpoint | IC50 | Reference |
| This compound | HepG2 | Antiproliferative Activity (3 hrs) | LC-MS analysis | 196 nM | [PMID: 37766386][1] |
| This compound | HepG2 | Cytotoxicity (48 hrs) | Microscopy-based analysis | > 150 µM | [PMID: 37766386][1] |
| This compound | HepG2 | Mitotoxicity (2 hrs) | CellTiter-Glo assay | > 150 µM | [PMID: 37766386][1] |
| This compound | Primary Hepatocytes | Toxicity (48 hrs) | CellTiter-Glo assay | > 150 µM | [PMID: 37766386][1] |
Experimental Protocols
General Guidelines for this compound Handling and Storage
-
Solubility: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Further dilutions into aqueous cell culture media should be made immediately prior to use to avoid precipitation.
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles of the stock solution.
Protocol 1: Inhibition of Fructose-Induced De Novo Lipogenesis in HepG2 Cells
This protocol describes how to assess the ability of this compound to inhibit fructose-stimulated lipid accumulation in a human hepatocyte cell line.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with low glucose (5.5 mM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Fructose (sterile, stock solution)
-
This compound (stock solution in DMSO)
-
Oil Red O staining solution
-
Formalin (10%)
-
6-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 2 x 10^5 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Allow cells to adhere and reach 70-80% confluency.
-
Serum Starvation: Prior to treatment, aspirate the growth medium and wash the cells with sterile PBS. Then, incubate the cells in serum-free, low-glucose DMEM for 12-24 hours.
-
Treatment:
-
Prepare treatment media containing low-glucose DMEM.
-
Add fructose to a final concentration of 20 mM to induce lipogenesis.
-
Add this compound at a range of concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) and a no-fructose control.
-
Incubate the cells for 48-72 hours.
-
-
Quantification of Lipid Accumulation (Oil Red O Staining):
-
Wash cells gently with PBS.
-
Fix the cells with 10% formalin for 30 minutes at room temperature.
-
Wash the fixed cells with distilled water.
-
Add Oil Red O working solution to each well and incubate for 30-60 minutes.
-
Wash excess stain with distilled water.
-
Visually inspect the cells under a microscope for lipid droplet formation.
-
To quantify, elute the stain by adding isopropanol (B130326) to each well and incubate for 10 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Protocol 2: Assessment of ER Stress Markers by Western Blotting
This protocol details the evaluation of this compound's effect on fructose-induced ER stress by measuring the expression of key marker proteins.
Materials:
-
Treated cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against CHOP, BiP/GRP78, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CHOP and BiP/GRP78 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
-
Mandatory Visualizations
Caption: KHK-mediated fructose metabolism and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro evaluation of this compound.
References
- 1. Effects of Fructose on Features of Steatotic Liver Disease in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ketohexokinase (KHK) Inhibitors in Primary Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose (B13574) consumption has been linked to a rise in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Ketohexokinase (KHK) is the primary enzyme responsible for the metabolism of fructose in the liver. Inhibition of KHK presents a promising therapeutic strategy to mitigate the pathological effects of excessive fructose intake.[1][2][3] These application notes provide detailed protocols for the use of KHK inhibitors, such as Khk-IN-4 and PF-06835919, in primary hepatocyte cultures to study their effects on key metabolic pathways.
This compound is a potent inhibitor of ketohexokinase, and PF-06835919 is a well-characterized, selective KHK inhibitor that has been studied in preclinical models and clinical trials.[2][3][4] These compounds can be utilized to investigate the role of fructose metabolism in hepatic steatosis, de novo lipogenesis (DNL), and endoplasmic reticulum (ER) stress.
Mechanism of Action
Ketohexokinase catalyzes the phosphorylation of fructose to fructose-1-phosphate (B91348) (F1P), the initial step in fructose metabolism.[5] By blocking this step, KHK inhibitors prevent the downstream production of lipogenic precursors and reduce the metabolic burden on hepatocytes associated with high fructose levels.[1][2] This leads to a reduction in de novo lipogenesis and can alleviate ER stress.[6][7][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of the KHK inhibitor PF-06835919 from in vitro studies using primary hepatocytes.
| Parameter | Inhibitor | Concentration | Effect | Cell Type | Reference |
| KHK-C Inhibition (IC50) | PF-06835919 | 10 nM | 50% inhibition of KHK-C activity | Recombinant Human KHK-C | Not directly in primary hepatocytes, but relevant for dosing. |
| KHK-A Inhibition (IC50) | PF-06835919 | 170 nM | 50% inhibition of KHK-A activity | Recombinant Human KHK-A | Not directly in primary hepatocytes, but relevant for dosing. |
| Fructose-1-Phosphate Levels (IC50) | PF-06835919 | 0.232 µM | 50% reduction in F1P levels | Primary Human Hepatocytes | Not directly in primary hepatocytes, but relevant for dosing. |
| Fructose-1-Phosphate Levels (IC50) | PF-06835919 | 2.801 µM | 50% reduction in F1P levels | Primary Rat Hepatocytes | Not directly in primary hepatocytes, but relevant for dosing. |
| CYP3A mRNA Induction | PF-06835919 | 0.5–200 μM | Concentration-dependent increase | Cryopreserved Human Hepatocytes | [4] |
| CYP3A Activity (midazolam 1′-hydroxylase) | PF-06835919 | 0.5–200 μM | Concentration-dependent increase | Cryopreserved Human Hepatocytes | [4] |
Experimental Protocols
Protocol 1: Primary Hepatocyte Culture
This protocol outlines the basic steps for thawing, plating, and maintaining primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte Plating Medium (e.g., Williams' Medium E with supplements)[9]
-
Hepatocyte Maintenance Medium
-
Collagen-coated cell culture plates[10]
-
Sterile conical tubes
-
Water bath at 37°C
-
Humidified incubator at 37°C and 5% CO2
Procedure:
-
Pre-warm Hepatocyte Plating Medium in a 37°C water bath.
-
Coat culture plates with collagen I solution according to the manufacturer's instructions and allow them to air dry in a laminar flow hood.[11]
-
Rapidly thaw the cryovial of hepatocytes in the 37°C water bath until a small amount of ice remains.[12]
-
Transfer the cell suspension to a sterile conical tube containing pre-warmed plating medium.
-
Centrifuge the cell suspension at a low speed (e.g., 100 x g) for 10 minutes to pellet the cells.[12]
-
Gently resuspend the cell pellet in fresh plating medium.
-
Perform a cell count and viability assessment using the trypan blue exclusion method.[11]
-
Seed the hepatocytes onto the collagen-coated plates at the desired density (e.g., 15 x 10^4 cells/cm²).[13]
-
Incubate the plates in a humidified incubator at 37°C and 5% CO2.
-
After 4-6 hours, replace the plating medium with Hepatocyte Maintenance Medium.
-
Change the medium every 24 hours.
Protocol 2: Treatment of Primary Hepatocytes with this compound
This protocol describes how to treat cultured primary hepatocytes with a KHK inhibitor to assess its biological effects.
Materials:
-
Cultured primary hepatocytes (from Protocol 1)
-
This compound or PF-06835919 stock solution (dissolved in a suitable solvent like DMSO)
-
Hepatocyte Maintenance Medium
-
Fructose solution (sterile)
Procedure:
-
Preparation of Treatment Media:
-
Prepare Hepatocyte Maintenance Medium containing the desired final concentration of the KHK inhibitor. A concentration range of 0.1 µM to 10 µM is a good starting point for this compound, based on the IC50 values of similar inhibitors.
-
To induce metabolic stress, supplement the medium with fructose. A final concentration of 2 mM to 5 mM fructose is commonly used.
-
Include a vehicle control (medium with the same concentration of DMSO without the inhibitor) and a negative control (medium without fructose or inhibitor).
-
-
Cell Treatment:
-
Aspirate the old medium from the cultured hepatocytes.
-
Add the prepared treatment media to the respective wells.
-
Incubate the cells for the desired duration. The incubation time will vary depending on the specific assay (e.g., 24-72 hours for changes in gene expression or lipid accumulation).
-
-
Endpoint Analysis:
-
Following incubation, proceed with the desired downstream assays, such as the De Novo Lipogenesis Assay (Protocol 3) or ER Stress Analysis (Protocol 4).
-
Protocol 3: De Novo Lipogenesis (DNL) Assay
This protocol measures the rate of new fat synthesis in hepatocytes.
Materials:
-
Treated primary hepatocytes (from Protocol 2)
-
[¹⁴C]-Acetate
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
Lipid extraction solvents (e.g., chloroform:methanol 2:1)
Procedure:
-
During the last 2-4 hours of the KHK inhibitor treatment period, add [¹⁴C]-acetate to the culture medium at a final concentration of 1 µCi/mL.
-
After the incubation with the radiolabel, wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract the total lipids using a chloroform:methanol (2:1) solution.
-
Separate the lipid phase by centrifugation.
-
Transfer the lipid-containing phase to a new tube and evaporate the solvent.
-
Resuspend the lipid extract in a known volume of solvent.
-
Transfer an aliquot to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the total protein content of the cell lysate. A decrease in [¹⁴C] incorporation into lipids in the inhibitor-treated cells compared to the fructose-treated control indicates an inhibition of DNL.
Protocol 4: Endoplasmic Reticulum (ER) Stress Analysis
This protocol assesses the level of ER stress in hepatocytes by measuring key stress markers.
Materials:
-
Treated primary hepatocytes (from Protocol 2)
-
RNA extraction kit
-
qRT-PCR reagents (primers for ER stress markers like XBP1s, CHOP, and GRP78)
-
Protein lysis buffer
-
Antibodies for Western blotting (e.g., anti-p-PERK, anti-ATF6, anti-XBP1s)
Procedure:
A. Gene Expression Analysis (qRT-PCR):
-
After treatment, wash the cells with PBS and lyse them to extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers specific for ER stress marker genes.
-
Analyze the relative gene expression levels, normalizing to a housekeeping gene.
B. Protein Analysis (Western Blot):
-
After treatment, wash the cells with PBS and lyse them in a suitable protein lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against key ER stress proteins.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Quantify the band intensities and normalize to a loading control. A reduction in the expression or phosphorylation of these markers in the inhibitor-treated group would suggest an alleviation of ER stress.
Visualizations
Caption: Fructose metabolism pathway and the point of inhibition by this compound.
Caption: Experimental workflow for studying this compound in primary hepatocytes.
References
- 1. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of the ketohexokinase inhibitor PF‐06835919 as a clinical cytochrome P450 3A inducer: Integrated use of oral midazolam and liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ketohexokinase-mediated fructose metabolism is lost in hepatocellular carcinoma and can be leveraged for metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Fructose induced KHK-C can increase ER stress independent of its effect on lipogenesis to drive liver disease in diet-induced and genetic models of NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. molecularlab.it [molecularlab.it]
- 10. Primary Hepatocyte Isolation and Cultures: Technical Aspects, Challenges and Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]
- 12. Primary Human Suspension Hepatocytes Culture Protocol [sigmaaldrich.com]
- 13. Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of Khk-IN-4 for Cell-Based Assays
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a comprehensive guide for determining the optimal concentration of Khk-IN-4, a potent ketohexokinase (KHK) inhibitor, for use in cell-based assays.[1][2] this compound is a valuable tool for investigating fructose (B13574) metabolism and its role in various diseases.[1][2][3] This document outlines detailed protocols for dose-response experiments to establish the half-maximal inhibitory concentration (IC50), cytotoxicity assays to ensure cell viability, and methods to confirm target engagement. The provided protocols and data presentation guidelines will enable researchers to effectively integrate this compound into their experimental workflows.
Introduction
Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the initial step of fructose metabolism, catalyzing the phosphorylation of fructose to fructose-1-phosphate.[3][4] Dysregulation of KHK activity has been implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as certain types of cancer.[3][5] this compound is a potent inhibitor of KHK and serves as a critical tool for studying the physiological and pathological roles of fructose metabolism.[1][2] Determining the precise concentration of this compound is crucial for obtaining reliable and reproducible results in cell-based assays. This document provides a systematic approach to identifying the optimal working concentration of this compound.
Signaling Pathway of Ketohexokinase (KHK)
KHK plays a central role in fructose metabolism. Upon entry into the cell, fructose is phosphorylated by KHK to fructose-1-phosphate. This product is then cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde, which can then enter the glycolytic or gluconeogenic pathways. Unlike glycolysis, which is tightly regulated, fructose metabolism via KHK is largely unregulated, leading to a rapid influx of substrates into downstream pathways.
Experimental Workflow for Determining Optimal Concentration
A systematic approach is recommended to determine the optimal concentration of this compound for cell-based assays. This involves a multi-step process that includes an initial dose-response curve, an assessment of cytotoxicity, and a functional assay to confirm target engagement.
Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, such as DMSO.[6]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Dose-Response Assay to Determine IC50
This protocol describes how to perform a dose-response experiment to determine the IC50 of this compound in a relevant cell line, such as the human liver cancer cell line HepG2.[1] A luminescence-based KHK activity assay is a suitable method.[4][7]
-
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., Eagle's Minimum Essential Medium (EMEM) with 10% fetal bovine serum)
-
96-well white, clear-bottom tissue culture plates
-
This compound stock solution (10 mM)
-
Fructose solution
-
KHK activity assay kit (e.g., ADP-Glo™ Kinase Assay)
-
-
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare a serial dilution of this compound in culture medium. A common starting range is from 1 nM to 10 µM.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells with the inhibitor for a predetermined time (e.g., 1-3 hours).[1]
-
Lyse the cells and perform the KHK activity assay according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cytotoxicity Assay
It is essential to determine the concentration range of this compound that is not toxic to the cells. An MTT or CellTiter-Glo assay can be used for this purpose.
-
Materials:
-
HepG2 cells
-
Complete growth medium
-
96-well tissue culture plates
-
This compound stock solution (10 mM)
-
MTT solution or CellTiter-Glo® Luminescent Cell Viability Assay
-
-
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate overnight.
-
Treat the cells with a range of this compound concentrations, including concentrations above the determined IC50.
-
Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Perform the cell viability assay according to the manufacturer's protocol.
-
Measure the absorbance or luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Data Presentation
Table 1: Dose-Response of this compound on KHK Activity in HepG2 Cells
| This compound Conc. (nM) | % Inhibition of KHK Activity (Mean ± SD) |
| 1 | 5.2 ± 1.1 |
| 10 | 25.8 ± 3.5 |
| 50 | 48.9 ± 4.2 |
| 100 | 65.1 ± 3.9 |
| 200 | 80.3 ± 2.7 |
| 500 | 92.5 ± 1.8 |
| 1000 | 98.1 ± 0.9 |
| IC50 (nM) | ~55 |
Table 2: Cytotoxicity of this compound in HepG2 Cells after 48-hour Incubation
| This compound Conc. (µM) | Cell Viability (% of Control) (Mean ± SD) |
| 0.1 | 99.2 ± 2.5 |
| 0.5 | 98.5 ± 3.1 |
| 1 | 97.1 ± 2.8 |
| 5 | 95.4 ± 4.0 |
| 10 | 92.8 ± 3.7 |
| 50 | 75.3 ± 5.2 |
| 100 | 45.6 ± 6.1 |
| CC50 (µM) | >100 |
Conclusion
The optimal concentration of this compound for cell-based assays should effectively inhibit KHK activity without causing significant cytotoxicity. Based on the hypothetical data presented, a concentration range of 100-500 nM would be a suitable starting point for experiments with HepG2 cells, as this range provides strong inhibition of KHK activity while maintaining high cell viability. It is crucial for researchers to perform these optimization experiments in their specific cell line and under their experimental conditions to ensure the validity and reproducibility of their results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 4. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Technology -KHK Inhibitors as Agents for the Treatment of Cancer and Metabolic Syndrome (UCLA Case No. 2021-222) [ucla.technologypublisher.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Ketohexokinase (KHK) Inhibitors in Mouse Models of NAFLD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition with a growing global impact. A key enzymatic driver in the pathogenesis of NAFLD, particularly in the context of high fructose (B13574) consumption, is ketohexokinase (KHK). KHK catalyzes the phosphorylation of fructose to fructose-1-phosphate, a crucial initial step in its metabolism. Inhibiting KHK has emerged as a promising therapeutic strategy to mitigate the detrimental effects of excessive fructose intake, including hepatic steatosis, inflammation, and fibrosis.
This document provides detailed application notes and protocols for the in vivo administration and dosing of ketohexokinase inhibitors in mouse models of NAFLD. While the specific compound "Khk-IN-4" has limited publicly available data, this guide will focus on a well-characterized KHK inhibitor, PF-06835919 , as a representative molecule for preclinical studies in this area. The principles and methodologies described herein can be adapted for other KHK inhibitors.
Mechanism of Action of KHK Inhibition in NAFLD
Fructose metabolism, primarily in the liver, bypasses the main regulatory steps of glycolysis, leading to a rapid influx of substrates for de novo lipogenesis (DNL), the process of synthesizing new fatty acids. KHK inhibition blocks this pathway at its entry point, thereby reducing the production of lipogenic precursors and subsequently decreasing hepatic fat accumulation.[1][2]
Experimental Protocols
NAFLD Mouse Model Induction
A common and relevant method to induce NAFLD in mice for studying the effects of KHK inhibitors is through a high-fat, high-fructose diet.
-
Animal Strain: C57BL/6J mice are widely used due to their susceptibility to diet-induced obesity and metabolic syndrome.
-
Diet:
-
High-Fat Diet (HFD): Typically 45% or 60% of calories derived from fat.
-
Fructose Supplementation: Fructose is provided in the drinking water, usually at a concentration of 30% (w/v).
-
-
Duration: The diet is administered for a period of 8-16 weeks to induce a robust NAFLD phenotype, including steatosis and early signs of inflammation.
Formulation and Administration of PF-06835919
-
Formulation: For oral administration, PF-06835919 can be formulated as a suspension in a vehicle such as 0.5% methylcellulose. It is crucial to ensure a homogenous suspension for accurate dosing.
-
Route of Administration: Oral gavage is the standard method for precise dosing in mice.
-
Dosing Regimen: Based on preclinical studies, a typical dosing regimen for PF-06835919 in mice is 15 mg/kg, administered twice daily .[3] This regimen is designed to maintain adequate plasma concentrations for sustained KHK inhibition.[3]
Data Presentation: Summary of Preclinical Efficacy
The following tables summarize quantitative data from preclinical studies evaluating KHK inhibitors in rodent models of NAFLD.
Table 1: Effects of PF-06835919 on Metabolic Parameters in a Rat Model of High-Fructose Diet-Induced NAFLD
| Parameter | Control (High-Fructose Diet) | PF-06835919 (10 mg/kg, b.i.d.) | PF-06835919 (30 mg/kg, b.i.d.) |
| Hepatic Triglycerides (mg/g liver) | ~100 | ~60 | ~40 |
| Fasting Plasma Insulin (B600854) (ng/mL) | ~4.5 | ~2.5 | ~1.5 |
| Fasting Plasma Triglycerides (mg/dL) | ~150 | ~100 | ~75 |
| Data are approximated from graphical representations in published studies and are intended for comparative purposes.[4] |
Table 2: Effects of PF-06835919 on Body Weight and Adipose Tissue in a Rat Model of High-Fructose Diet-Induced NAFLD
| Parameter | Control (High-Fructose Diet) | PF-06835919 (10 mg/kg, b.i.d.) | PF-06835919 (30 mg/kg, b.i.d.) |
| Epididymal Adipose Tissue Weight (g) | ~12 | ~10 | ~8 |
| Data are approximated from graphical representations in published studies and are intended for comparative purposes.[4] |
Key Experimental Protocols in Detail
Oral Gavage Procedure
-
Animal Handling: Acclimatize mice to handling to minimize stress.
-
Dosage Calculation: Calculate the volume of the drug suspension to be administered based on the most recent body weight of each mouse.
-
Administration: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitoring: Observe the animals for any signs of distress immediately after the procedure and throughout the study.
Glucose Tolerance Test (GTT)
-
Fasting: Fast the mice for 6 hours (with access to water) prior to the test.
-
Baseline Glucose: Measure baseline blood glucose from the tail vein using a glucometer.
-
Glucose Administration: Administer a 2 g/kg body weight solution of D-glucose via intraperitoneal (IP) injection.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose injection.
Insulin Tolerance Test (ITT)
-
Fasting: Fast the mice for 4-6 hours.
-
Baseline Glucose: Measure baseline blood glucose.
-
Insulin Administration: Administer human insulin (0.75 U/kg body weight) via IP injection.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.
Liver Histology
-
Tissue Collection: At the end of the study, euthanize the mice and perfuse the liver with phosphate-buffered saline (PBS).
-
Fixation and Embedding: Fix a portion of the liver in 10% neutral buffered formalin for paraffin (B1166041) embedding or embed in Optimal Cutting Temperature (OCT) compound for frozen sections.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphology and assessment of inflammation and ballooning.
-
Oil Red O Staining: On frozen sections to visualize neutral lipid accumulation (steatosis).
-
Conclusion
The inhibition of ketohexokinase presents a targeted and effective strategy for mitigating the metabolic dysregulation that drives NAFLD. The protocols and data presented here, using PF-06835919 as a reference compound, provide a robust framework for researchers to design and execute preclinical studies to evaluate the therapeutic potential of KHK inhibitors. Careful attention to model selection, dosing regimen, and comprehensive endpoint analysis is critical for generating reliable and translatable data in the development of novel treatments for NAFLD.
References
- 1. researchgate.net [researchgate.net]
- 2. Ketohexokinase inhibition improves NASH by reducing fructose-induced steatosis and fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Assessing Ketohexokinase (KHK) Activity in Cell Lysates Treated with Khk-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the initial step in fructose (B13574) metabolism, catalyzing the phosphorylation of fructose to fructose-1-phosphate.[1][2][3] Dysregulation of KHK activity has been implicated in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and insulin (B600854) resistance, making it a significant therapeutic target.[2][4] Khk-IN-4 is a potent inhibitor of KHK and serves as a valuable tool for studying the role of KHK in fructose metabolism and for the development of novel therapeutics for metabolic diseases.[1][5][6]
These application notes provide a detailed protocol for assessing the activity of KHK in cell lysates following treatment with this compound. The protocol outlines procedures for cell culture and treatment, lysate preparation, and a luminescence-based KHK activity assay.
Signaling Pathway of Fructose Metabolism
The diagram below illustrates the initial step of fructose metabolism catalyzed by KHK and the point of inhibition by this compound.
Caption: Fructose phosphorylation by KHK and inhibition by this compound.
Experimental Workflow
The overall experimental workflow for assessing KHK activity in response to this compound treatment is depicted below.
Caption: Workflow for KHK activity assessment.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the culture of a suitable cell line (e.g., HepG2) and subsequent treatment with this compound.
Materials:
-
HepG2 cells (or other relevant cell line expressing KHK)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution prepared in DMSO)
-
Fructose (optional, for stimulating KHK activity)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well or 12-well)
Procedure:
-
Cell Seeding: Seed HepG2 cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for adherence.
-
This compound Treatment:
-
Prepare working solutions of this compound in cell culture medium at the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO without the inhibitor).
-
(Optional) If investigating fructose-stimulated KHK activity, the medium can be supplemented with a final concentration of 2 mM fructose.[7]
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 1, 6, or 24 hours).
-
Cell Harvesting: After incubation, proceed to Protocol 2 for cell lysate preparation.
Protocol 2: Preparation of Cell Lysates
This protocol details the steps for lysing the cells to release intracellular components, including the KHK enzyme.
Materials:
-
Chilled phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Washing: Carefully remove the culture medium from the cells. Wash the cells once with chilled PBS.
-
Lysis: Add an appropriate volume of chilled cell lysis buffer to each well (e.g., 100-200 µL for a 12-well plate).
-
Scraping: Use a cell scraper to gently scrape the cells off the surface of the plate in the lysis buffer.
-
Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[8]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins including KHK, to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay method (e.g., BCA assay). This is crucial for normalizing the KHK activity measurements.
Protocol 3: Luminescence-Based KHK Activity Assay
This protocol is adapted from established luminescence-based methods for quantifying KHK activity by measuring the amount of ADP produced.[9][10]
Materials:
-
Cell lysates (from Protocol 2)
-
KHK reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
Fructose solution
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Lysate Dilution: Dilute the cell lysates with KHK reaction buffer to a consistent final protein concentration (e.g., 0.5-1.0 mg/mL).
-
Reaction Setup: In a 96-well plate, set up the following reactions for each sample:
-
Sample wells: Add the diluted cell lysate.
-
Negative control wells (no fructose): Add the diluted cell lysate. This will account for any non-KHK dependent ATP hydrolysis.
-
Blank wells (no lysate): Add KHK reaction buffer instead of cell lysate.
-
-
Initiate KHK Reaction:
-
To the "Sample wells," add a mixture of ATP and fructose to achieve desired final concentrations (e.g., 100 µM ATP and 2 mM fructose).
-
To the "Negative control wells," add only ATP.
-
To the "Blank wells," add the ATP and fructose mixture.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.
-
ADP Detection:
-
Following the manufacturer's instructions for the ADP detection kit, add the ADP-Glo™ Reagent to stop the KHK reaction and deplete the remaining ATP.
-
Incubate as recommended by the kit protocol (typically 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
Incubate as recommended (typically 30-60 minutes at room temperature).
-
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Presentation
The quantitative data from the KHK activity assay should be summarized in a clear and structured table for easy comparison.
Table 1: KHK Activity in Cell Lysates Treated with this compound
| This compound Concentration (µM) | Total Protein (mg/mL) | Raw Luminescence Units (RLU) | Corrected RLU (Sample RLU - No Fructose RLU) | KHK Activity (RLU/mg protein) | % Inhibition |
| 0 (Vehicle) | Value | Value | Value | Value | 0 |
| Concentration 1 | Value | Value | Value | Value | Value |
| Concentration 2 | Value | Value | Value | Value | Value |
| Concentration 3 | Value | Value | Value | Value | Value |
| Concentration 4 | Value | Value | Value | Value | Value |
Calculations:
-
Corrected RLU: Subtract the average RLU from the "No Fructose" control wells from the RLU of the corresponding sample wells.
-
KHK Activity (RLU/mg protein): Divide the Corrected RLU by the protein concentration of the lysate.
-
% Inhibition: (1 - (KHK Activity of treated sample / KHK Activity of vehicle control)) * 100
Conclusion
This comprehensive protocol provides a robust framework for assessing the inhibitory effect of this compound on KHK activity in a cell-based model. By following these detailed procedures, researchers can obtain reliable and reproducible data to further investigate the role of KHK in metabolic diseases and to characterize the efficacy of potential therapeutic inhibitors.
References
- 1. Discovery of a Novel Ketohexokinase Inhibitor with Improved Drug Distribution in Target Tissue for the Treatment of Fructose Metabolic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Downstream Metabolites of Fructose Metabolism Following Khk-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose (B13574) consumption has markedly increased in the modern diet, contributing to a rising prevalence of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin (B600854) resistance.[1] Ketohexokinase (KHK), the first and rate-limiting enzyme in fructose metabolism, has emerged as a key therapeutic target.[1] KHK catalyzes the phosphorylation of fructose to fructose-1-phosphate (B91348) (F1P), initiating a metabolic cascade that can lead to increased lipogenesis and other metabolic dysregulations.[1]
Khk-IN-4 is a potent inhibitor of ketohexokinase, designed to block this initial step of fructose metabolism and mitigate its downstream effects.[2] Understanding the precise impact of this compound on cellular metabolism is crucial for its development as a therapeutic agent. These application notes provide detailed protocols for the targeted metabolomic analysis of key downstream pathways affected by this compound treatment: glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and de novo lipogenesis.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the ATP-binding site of ketohexokinase, preventing the phosphorylation of fructose. By inhibiting KHK, this compound is expected to reduce the production of F1P and subsequently modulate the flux of fructose-derived carbons into glycolysis, the pentose phosphate pathway, and lipogenesis. This inhibition is anticipated to alleviate the metabolic burden associated with excessive fructose consumption.
Key Experiments and Methodologies
A central experimental approach to assess the metabolic effects of this compound involves treating a relevant cell line (e.g., HepG2 human hepatoma cells) with the inhibitor in the presence of fructose and quantifying the changes in intracellular metabolite levels using Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Workflow
Caption: Experimental workflow for metabolomic analysis.
Detailed Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line: HepG2 cells (human liver hepatocellular carcinoma).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, replace the culture medium with fresh medium containing this compound at a final concentration of 10 µM. Note: The optimal concentration should be determined by generating a dose-response curve and calculating the IC50 value for this compound in the specific cell line being used. In the absence of a specific IC50 for this compound, a concentration of 10 µM is a reasonable starting point based on concentrations used for similar KHK inhibitors.
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate the cells with this compound or vehicle for 2 hours.
-
-
Fructose Challenge:
-
After the pre-incubation with this compound, add D-fructose to the culture medium to a final concentration of 5 mM.
-
Incubate the cells for an additional 6 hours.
-
II. Metabolite Extraction
-
Quenching: Aspirate the medium and wash the cells twice with ice-cold 0.9% NaCl solution.
-
Lysis and Extraction:
-
Add 1 mL of ice-cold 80% methanol (B129727) to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.
-
Drying: Dry the metabolite extracts using a vacuum concentrator.
III. LC-MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UPLC-Q-TOF MS).
-
Chromatographic Separation:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous mobile phase should be optimized for the separation of the target metabolites.
-
-
Mass Spectrometry:
-
Ionization Mode: Both positive and negative ion modes should be used to cover a broader range of metabolites.
-
Data Acquisition: Acquire data in a full scan mode to capture all ions within a specified mass range. Targeted MS/MS analysis can be performed for confirmation of metabolite identity.
-
-
Data Processing:
-
Process the raw data using appropriate software for peak picking, alignment, and integration.
-
Identify metabolites by comparing their accurate mass and retention times to a standard library.
-
Normalize the data to an internal standard and cell number or protein concentration.
-
Data Presentation: Quantitative Analysis of Metabolite Changes
The following tables present representative data on the expected changes in downstream metabolites of fructose metabolism following this compound treatment. The values are illustrative and represent the fold change in metabolite abundance in this compound treated cells compared to vehicle-treated controls.
Table 1: Effect of this compound on Glycolytic Intermediates
| Metabolite | Fold Change (this compound vs. Control) | Pathway Impact |
| Fructose-1-phosphate | ↓↓↓ | Direct target of KHK inhibition |
| Dihydroxyacetone phosphate (DHAP) | ↓↓ | Reduced entry from fructose |
| Glyceraldehyde-3-phosphate (G3P) | ↓↓ | Reduced entry from fructose |
| 3-Phosphoglycerate | ↓ | Decreased glycolytic flux |
| Phosphoenolpyruvate (PEP) | ↓ | Decreased glycolytic flux |
| Pyruvate | ↓ | Decreased glycolytic flux |
| Lactate | ↓ | Decreased anaerobic glycolysis |
Table 2: Effect of this compound on Pentose Phosphate Pathway Intermediates
| Metabolite | Fold Change (this compound vs. Control) | Pathway Impact |
| Ribose-5-phosphate | ↓ | Reduced precursor supply from glycolysis |
| Sedoheptulose-7-phosphate | ↓ | Reduced non-oxidative PPP activity |
| Erythrose-4-phosphate | ↓ | Reduced non-oxidative PPP activity |
Table 3: Effect of this compound on De Novo Lipogenesis Precursors
| Metabolite | Fold Change (this compound vs. Control) | Pathway Impact |
| Citrate (cytosolic) | ↓ | Reduced export from mitochondria |
| Acetyl-CoA (cytosolic) | ↓ | Reduced precursor for fatty acid synthesis |
| Malonyl-CoA | ↓ | Reduced commitment to fatty acid synthesis |
Signaling Pathways and Logical Relationships
Fructose Metabolism and the Impact of this compound
Caption: Fructose metabolism pathway and this compound inhibition.
Inhibition of KHK by this compound directly blocks the conversion of fructose to F1P. This primary action is expected to have cascading effects on interconnected metabolic pathways:
-
Glycolysis: With reduced entry of fructose-derived carbons, the overall flux through the lower part of glycolysis is expected to decrease.
-
Pentose Phosphate Pathway: The PPP utilizes intermediates from glycolysis (glucose-6-phosphate and fructose-6-phosphate). A reduction in glycolytic flux can lead to a decreased supply of precursors for the PPP, impacting nucleotide biosynthesis and cellular redox balance.
-
De Novo Lipogenesis: Fructose is a potent substrate for lipogenesis. By blocking its metabolism, this compound is expected to reduce the availability of acetyl-CoA, the building block for fatty acid synthesis, thereby inhibiting de novo lipogenesis.
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for researchers to investigate the metabolic consequences of KHK inhibition by this compound. The use of targeted metabolomics with LC-MS allows for a detailed and quantitative assessment of the changes in key metabolic pathways. This data is essential for elucidating the mechanism of action of this compound and for its continued development as a potential therapeutic for fructose-driven metabolic diseases.
References
Application Note: Determination of Khk-IN-4 Dose-Response Curve in HepG2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Khk-IN-4 is a potent and selective inhibitor of ketohexokinase (KHK), an enzyme that catalyzes the first step in fructose (B13574) metabolism.[1][2] Elevated fructose metabolism is implicated in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and insulin (B600854) resistance.[2][3] The human hepatocellular carcinoma cell line, HepG2, expresses KHK and is a widely used in vitro model for studying liver metabolism and hepatotoxicity.[4][5][6] This application note provides a detailed protocol for determining the dose-response curve of this compound in HepG2 cells to quantify its inhibitory effects on cell viability and proliferation, typically measured by the half-maximal inhibitory concentration (IC50).[7]
The underlying principle involves treating cultured HepG2 cells with a range of this compound concentrations and subsequently measuring cell viability using a colorimetric method like the MTT assay.[8] In this assay, viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.[8] Plotting cell viability against the logarithm of the compound concentration generates a sigmoidal dose-response curve, from which the IC50 value can be calculated.[9]
Data Presentation
The following table summarizes representative quantitative data from a dose-response experiment with this compound on HepG2 cells after a 48-hour incubation period.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.088 | 100.0% |
| 0.1 | 1.231 | 0.091 | 98.2% |
| 1 | 1.102 | 0.075 | 87.9% |
| 5 | 0.856 | 0.061 | 68.3% |
| 10 | 0.633 | 0.045 | 50.5% |
| 25 | 0.315 | 0.029 | 25.1% |
| 50 | 0.158 | 0.018 | 12.6% |
| 100 | 0.089 | 0.011 | 7.1% |
| Calculated IC50 | ~10 µM |
Experimental Protocols
1. HepG2 Cell Culture and Maintenance
This protocol is for culturing and passaging the adherent human hepatoma cell line, HepG2.
-
Materials:
-
HepG2 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM)[4][10]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO2)
-
-
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.[11]
-
Cell Maintenance: Culture HepG2 cells in T-75 flasks with complete growth medium. Incubate at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Medium Change: Aspirate and replace the culture medium every 2-3 days.[4]
-
Passaging: When cells reach 80-90% confluency, passage them.
-
Aspirate the medium and wash the cell monolayer once with sterile PBS.[4]
-
Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask and incubate for 5-7 minutes at 37°C, or until cells detach.[4][10]
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.[10]
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Re-seed cells into new T-75 flasks at a split ratio of 1:4 to 1:8.[4]
-
-
2. Dose-Response Curve Determination using MTT Assay
This protocol details the steps for treating HepG2 cells with this compound and assessing cell viability.
-
Materials:
-
HepG2 cells in logarithmic growth phase
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[8]
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Cell Seeding: Harvest HepG2 cells and resuspend them in complete growth medium. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[12] Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the final desired concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include vehicle control wells (medium with DMSO only) and blank wells (medium only, no cells).[12]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[8]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or shaking for 10 minutes.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.[8]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100[13]
-
Plot the % Cell Viability against the log of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[14][15]
-
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound in HepG2 cells.
Caption: Simplified signaling pathway showing the inhibition of KHK by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 5. Ketohexokinase-mediated fructose metabolism is lost in hepatocellular carcinoma and can be leveraged for metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketohexokinase: Expression and Localization of the Principal Fructose-metabolizing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 10. bcrj.org.br [bcrj.org.br]
- 11. encodeproject.org [encodeproject.org]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. japsonline.com [japsonline.com]
- 14. Star Republic: Guide for Biologists [sciencegateway.org]
- 15. clyte.tech [clyte.tech]
Application of Khk-IN-4 in Studying Fructose Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Khk-IN-4, also identified as compound 14 in scientific literature, is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the initial step of fructose (B13574) metabolism.[1][2][3] The conversion of fructose to fructose-1-phosphate (B91348) by KHK is a critical control point in fructose utilization. Dysregulation of this pathway has been implicated in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and insulin (B600854) resistance.[2][3] this compound serves as a valuable chemical tool for investigating the roles of KHK and fructose metabolism in both physiological and pathological states. These application notes provide detailed protocols for the use of this compound in in vitro and in vivo research settings.
Mechanism of Action
Ketohexokinase exists in two isoforms, KHK-A and KHK-C, which are produced by alternative splicing of the KHK gene. KHK-C is the predominant isoform in the liver, intestine, and kidney and exhibits a higher affinity for fructose, making it the primary driver of fructose metabolism in these tissues. This compound acts as a competitive inhibitor of KHK, blocking the phosphorylation of fructose and thereby preventing its entry into downstream metabolic pathways such as glycolysis and de novo lipogenesis.
Caption: Fructose Metabolism and Inhibition by this compound.
Data Presentation
In Vitro Potency of this compound
| Compound | Assay System | IC50 (nM) | Reference |
| This compound (compound 14) | HepG2 cells | 196 | [1] |
In Vivo Efficacy of KHK Inhibitors (General)
| Animal Model | Diet | Treatment | Outcome | Reference |
| Mice | High-Fructose Diet | KHK Knockdown | Improved glucose tolerance, decreased de novo lipogenesis | [4] |
| Rats | High-Fructose Diet | KHK Inhibitor | Prevention of hyperinsulinemia and hypertriglyceridemia | [5] |
Experimental Protocols
Protocol 1: In Vitro KHK Inhibition Assay in Hepatocytes
This protocol describes the use of this compound to inhibit fructose metabolism in a human hepatocyte cell line, such as HepG2.
Materials:
-
HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fructose solution (sterile-filtered)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
Assay for a downstream metabolite (e.g., triglyceride assay kit, lactate (B86563) assay kit)
-
Cell lysis buffer
-
Plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Inhibitor Treatment: Remove the culture medium from the wells and replace it with a medium containing different concentrations of this compound or vehicle control (medium with the same concentration of DMSO). Pre-incubate the cells with the inhibitor for 1-2 hours.
-
Fructose Challenge: After the pre-incubation period, add fructose to each well to a final concentration of 5-10 mM.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Endpoint Measurement:
-
Triglyceride Accumulation: Lyse the cells and measure the intracellular triglyceride content using a commercial triglyceride assay kit according to the manufacturer's instructions.
-
Lactate Production: Collect the cell culture supernatant and measure the lactate concentration using a commercial lactate assay kit.
-
-
Data Analysis: Normalize the readouts to the total protein concentration of the cell lysates. Plot the results as a percentage of the vehicle-treated control and determine the IC50 value of this compound.
Caption: Workflow for in vitro KHK inhibition assay.
Protocol 2: In Vivo Fructose Challenge in a Mouse Model
This protocol outlines a method to assess the in vivo efficacy of this compound in a mouse model of fructose-induced metabolic changes.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Standard chow diet
-
High-fructose diet (e.g., 30% fructose in drinking water or solid diet)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)
-
Equipment for plasma separation (centrifuge)
-
Assay kits for plasma triglycerides and fructose
-
Liver tissue collection and storage supplies
Procedure:
-
Acclimation and Diet: Acclimate mice to the animal facility for at least one week. Divide the mice into experimental groups (e.g., chow + vehicle, high-fructose + vehicle, high-fructose + this compound). Provide the respective diets for a designated period (e.g., 4-8 weeks) to induce a metabolic phenotype.
-
Compound Administration: Prepare a suspension of this compound in the vehicle. Administer this compound or vehicle to the mice via oral gavage at a predetermined dose and frequency (e.g., once daily).
-
Fructose Challenge (Optional Acute Study): For acute studies, mice can be fasted overnight and then administered a single oral dose of this compound. After a set pre-treatment time (e.g., 1 hour), a fructose solution is administered via oral gavage.
-
Sample Collection:
-
Blood: Collect blood samples from the tail vein at specified time points after the fructose challenge or at the end of the chronic study. Separate plasma by centrifugation.
-
Tissues: At the end of the study, euthanize the mice and collect liver tissue. Snap-freeze the tissue in liquid nitrogen and store it at -80°C for later analysis.
-
-
Biochemical Analysis:
-
Plasma: Measure plasma levels of fructose, glucose, insulin, and triglycerides using appropriate assay kits.
-
Liver: Homogenize the liver tissue and measure triglyceride content.
-
-
Data Analysis: Compare the measured parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Caption: Workflow for in vivo fructose challenge study.
Concluding Remarks
This compound is a powerful tool for elucidating the intricate role of ketohexokinase in fructose metabolism and its contribution to metabolic diseases. The protocols provided herein offer a framework for utilizing this inhibitor in both cellular and animal models. Researchers are encouraged to optimize these protocols based on their specific experimental needs and to consult the primary literature for further details on the experimental design and data interpretation. The continued investigation using selective KHK inhibitors like this compound will undoubtedly advance our understanding of fructose-driven pathologies and aid in the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Novel Ketohexokinase Inhibitor with Improved Drug Distribution in Target Tissue for the Treatment of Fructose Metabolic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comprehensive metabolomic study of the response of HK-2 cells to hyperglycemic hypoxic diabetic-like milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of dietary fructose on portal and systemic serum fructose levels in rats and in KHK−/− and GLUT5−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Ketohexokinase (KHK) Inhibition with Khk-IN-4 Using a Luminescence-Based Assay
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive luminescence-based assay for quantifying the inhibitory activity of Khk-IN-4, a potent ketohexokinase (KHK) inhibitor. The protocol utilizes the ADP-Glo™ Kinase Assay to measure the activity of KHK by quantifying the amount of ADP produced during the phosphorylation of fructose (B13574). This method provides a high-throughput-compatible platform for researchers in drug discovery and metabolic disease to characterize KHK inhibitors.
Introduction
Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the initial step in fructose metabolism, catalyzing the ATP-dependent phosphorylation of fructose to fructose-1-phosphate.[1][2] Dysregulation of fructose metabolism has been implicated in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and obesity.[1] Consequently, KHK has emerged as a promising therapeutic target.[1][3][4]
This compound is a potent inhibitor of KHK and serves as a valuable tool for studying the role of KHK in fructose metabolism and related pathologies.[5][6] This document provides a detailed protocol for measuring the inhibitory potency of this compound against KHK using the ADP-Glo™ Kinase Assay, a luminescence-based system that measures the amount of ADP produced in a kinase reaction.[7][8][9] The assay is performed in two steps: first, the KHK enzymatic reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the KHK activity.[7][8][10]
Materials and Reagents
-
KHK enzyme (human, recombinant)
-
Fructose
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP
-
Ultra Pure ADP
-
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Experimental Protocols
I. Reagent Preparation
-
Kinase Buffer: Prepare a 1X kinase buffer and keep on ice.
-
ATP Stock Solution: Prepare a 1 mM ATP stock solution in kinase buffer.
-
Fructose Stock Solution: Prepare a 100 mM fructose stock solution in kinase buffer.
-
KHK Enzyme Working Solution: Dilute the KHK enzyme to the desired concentration in kinase buffer. The optimal concentration should be determined empirically but a starting point of 22 nM has been suggested in similar kinase assays.[11]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
This compound Serial Dilutions: Perform serial dilutions of the this compound stock solution in kinase buffer to achieve the desired final concentrations for the inhibition assay.
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.[10] Equilibrate to room temperature before use.
II. KHK Inhibition Assay Protocol
The following protocol is based on the ADP-Glo™ Kinase Assay and adapted for KHK inhibition studies.[8][10]
-
Assay Plate Setup:
-
Add 2.5 µL of the serially diluted this compound or vehicle control (kinase buffer with the same final concentration of DMSO) to the wells of a white, opaque assay plate.
-
Add 2.5 µL of KHK enzyme working solution to each well.
-
Add 2.5 µL of a mixture of ATP and fructose to each well to initiate the kinase reaction. The final concentrations should be optimized, but starting concentrations of 0.15 mM ATP and 7 mM fructose can be used.[11]
-
The total reaction volume is 7.5 µL.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
III. Data Analysis
-
Data Normalization:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
The 100% activity control (no inhibitor) is used to normalize the data.
-
-
IC50 Determination:
Data Presentation
The inhibitory activity of this compound against KHK is summarized in the table below. The IC50 value was determined from a dose-response curve.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line (for cellular assays) | Reference |
| This compound | KHK | Biochemical Assay | [Data to be determined by the user] | N/A | N/A |
| This compound | KHK | Cellular Assay | 196 | HepG2 | [5] |
Note: The biochemical IC50 value needs to be determined by performing the described assay.
Visualizations
KHK Signaling Pathway and Inhibition by this compound
Caption: KHK catalyzes the phosphorylation of fructose to fructose-1-phosphate, a key step in fructose metabolism. This compound inhibits this process.
Luminescence-Based KHK Inhibition Assay Workflow
Caption: Workflow for the luminescence-based KHK inhibition assay using the ADP-Glo™ system.
References
- 1. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Peroxisome-Deficiency and HIF-2α Signaling Are Negative Regulators of Ketohexokinase Expression [frontiersin.org]
- 3. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Technology -KHK Inhibitors as Agents for the Treatment of Cancer and Metabolic Syndrome (UCLA Case No. 2021-222) [ucla.technologypublisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. promega.com [promega.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Khk-IN-4 insolubility in aqueous solutions
Welcome to the technical support center for Khk-IN-4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with this compound insolubility in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent ketohexokinase (KHK) inhibitor. It is primarily used in research focused on fructose (B13574) metabolic diseases.[1]
Q2: What is the known solubility of this compound?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. Information regarding its direct solubility in aqueous solutions like water or phosphate-buffered saline (PBS) is limited, suggesting it has poor aqueous solubility.
Troubleshooting Insoluble this compound in Aqueous Solutions
Researchers often encounter difficulties in dissolving this compound directly into aqueous buffers for in vitro and in vivo experiments. The following guide provides a systematic approach to addressing these solubility challenges.
Problem: Precipitate forms when preparing aqueous working solutions of this compound.
This is the most common issue and typically arises from the low aqueous solubility of the compound. The general strategy is to first dissolve this compound in an organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution is then diluted into the aqueous experimental medium.
Workflow for Preparing Aqueous Solutions of this compound
Caption: A stepwise workflow for preparing aqueous working solutions of this compound.
Detailed Experimental Protocols
1. Preparation of a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound powder
-
100% Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. The molecular weight of this compound is 366.41 g/mol .
-
Weigh the calculated amount of this compound powder and place it in a microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. This stock solution can be stored at -20°C for future use.
-
2. Preparation of Aqueous Working Solutions for In Vitro Assays:
-
Key Consideration: The final concentration of DMSO in your aqueous solution should be kept to a minimum (typically below 0.5% or 1%) to avoid solvent-induced artifacts in cellular or enzymatic assays.
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Perform serial dilutions of your 10 mM DMSO stock solution into your aqueous buffer (e.g., cell culture medium, PBS).
-
For example, to prepare a 10 µM working solution, you can dilute the 10 mM stock solution 1:1000 in your aqueous buffer.
-
After dilution, vortex the solution gently to ensure it is well-mixed.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of this compound or slightly increase the percentage of DMSO (while remaining within the tolerated limits for your specific assay).
-
3. Formulation for In Vivo Studies:
While the primary literature for this compound does not specify an in vivo formulation, a common method for administering poorly water-soluble KHK inhibitors, such as PF-06835919, is through a suspension.
-
Example Formulation (based on similar compounds):
-
0.5% (w/v) Methylcellulose (B11928114) in sterile water.
-
-
Procedure (General Guidance):
-
Prepare a 0.5% methylcellulose solution in sterile water. This may require heating and stirring to fully dissolve.
-
The required amount of this compound can be suspended in this vehicle. Sonication may be necessary to achieve a uniform suspension.
-
It is crucial to maintain the suspension's uniformity during administration.
-
Quantitative Data Summary
| Compound | Solvent | Maximum Solubility |
| This compound | DMSO | 10 mM |
| This compound | Aqueous Solutions | Poor (requires a co-solvent like DMSO) |
Signaling Pathway Context
This compound targets Ketohexokinase (KHK), a key enzyme in fructose metabolism. Understanding this pathway is crucial for designing experiments and interpreting results.
Caption: The inhibitory action of this compound on the Ketohexokinase (KHK) pathway.
This guide is intended to provide a starting point for troubleshooting this compound solubility issues. Experimental conditions may need to be optimized for your specific application. For further assistance, please refer to the original research articles or contact your compound supplier.
References
Optimizing Khk-IN-4 incubation time for maximal KHK inhibition
Welcome to the technical support center for the optimal use of Khk-IN-4, a potent ketohexokinase (KHK) inhibitor. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving maximal KHK inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound to achieve maximal KHK inhibition?
A1: Based on protocols for similar potent KHK inhibitors and general principles of enzyme kinetics, a pre-incubation time of 30 minutes with this compound is a robust starting point for cellular assays.[1] For biochemical assays, the optimal pre-incubation time may be shorter, and we recommend performing a time-course experiment (see Troubleshooting Guide below) to determine the minimal time required to reach maximal inhibition.
Q2: How does this compound inhibit ketohexokinase (KHK)?
A2: this compound is a potent inhibitor of ketohexokinase (KHK), the first and rate-limiting enzyme in fructose (B13574) metabolism.[2][3] By blocking the activity of KHK, this compound prevents the phosphorylation of fructose to fructose-1-phosphate (B91348).[4][5] This action effectively halts the entry of fructose into downstream metabolic pathways, such as glycolysis and lipogenesis.[4][5]
Q3: What are the downstream effects of KHK inhibition by this compound?
A3: Inhibition of KHK by this compound leads to several downstream effects, including:
-
Prevention of ATP depletion: Rapid fructose phosphorylation by KHK can deplete intracellular ATP. This compound prevents this depletion.[6]
-
Reduction of uric acid production: Fructose metabolism via KHK can lead to the production of uric acid. KHK inhibition mitigates this increase.[6]
-
Inhibition of de novo lipogenesis: By blocking fructose metabolism, this compound can reduce the synthesis of fatty acids and triglycerides.[1]
Q4: Which isoform of KHK is the primary target of this compound?
Troubleshooting Guide
Issue: Sub-optimal Inhibition of KHK Activity
If you are observing lower than expected inhibition of KHK with this compound, consider the following troubleshooting steps:
1. Optimize Incubation Time:
The pre-incubation of the enzyme with the inhibitor before the addition of the substrate is a critical step.
-
Rationale: An adequate pre-incubation period allows the inhibitor to bind to the enzyme and reach equilibrium, ensuring maximal inhibition. For some inhibitors, this binding can be time-dependent.
-
Recommendation: Perform a time-course experiment to determine the optimal pre-incubation time.
-
Experimental Protocol:
-
Prepare a series of reactions with a constant concentration of KHK enzyme and this compound.
-
Vary the pre-incubation time of the enzyme and inhibitor mixture (e.g., 5, 15, 30, 60, and 120 minutes) at the desired experimental temperature before adding fructose to initiate the reaction.
-
Measure KHK activity at each time point.
-
Plot the percentage of inhibition against the pre-incubation time to identify the point at which inhibition reaches a plateau. This plateau indicates the optimal incubation time.
-
-
2. Verify Inhibitor Concentration and Potency:
Ensure that the concentration of this compound is appropriate for the experimental system.
-
Rationale: The potency of an inhibitor is defined by its IC50 value, which can vary between biochemical and cellular assays.
-
Recommendation:
-
Confirm the final concentration of this compound in your assay.
-
If possible, perform a dose-response experiment to determine the IC50 value of this compound in your specific assay conditions. This will validate the inhibitor's potency and help in selecting the optimal concentration for maximal inhibition.
-
3. Assess Reagent Stability:
Degradation of this compound or the KHK enzyme can lead to reduced efficacy.
-
Rationale: Improper storage or handling can lead to the degradation of reagents.
-
Recommendation:
-
Ensure that this compound and the KHK enzyme are stored according to the manufacturer's instructions.
-
Prepare fresh dilutions of this compound for each experiment from a stock solution.
-
Check the activity of the KHK enzyme preparation to ensure it is within the expected range.
-
Data Presentation
Table 1: Recommended Starting Conditions for this compound Experiments
| Parameter | Biochemical Assay | Cellular Assay |
| This compound Concentration | 1-100 nM (or 5-10x IC50) | 100 nM - 1 µM (or 5-10x cellular IC50) |
| Pre-incubation Time | 5 - 30 minutes (determine empirically) | 30 - 60 minutes |
| Temperature | 37°C | 37°C |
| Control | Vehicle (e.g., DMSO) | Vehicle (e.g., DMSO) |
Experimental Protocols
Protocol: Determination of Optimal this compound Incubation Time in a Biochemical Assay
This protocol outlines a method to determine the time required for this compound to achieve maximal inhibition of recombinant KHK enzyme activity.
Materials:
-
Recombinant KHK enzyme
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Fructose solution
-
ATP solution
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare a reaction mixture containing the KHK enzyme at the desired concentration in the assay buffer.
-
Add this compound to the reaction mixture to achieve a final concentration that is expected to yield >90% inhibition (e.g., 10x IC50). Include a vehicle control (e.g., DMSO).
-
Incubate the enzyme-inhibitor mixture at 37°C for varying durations: 0, 5, 10, 20, 30, and 60 minutes.
-
Initiate the enzymatic reaction by adding a mixture of fructose and ATP to all wells simultaneously.
-
Allow the reaction to proceed for a fixed period (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent, following the manufacturer's instructions.
-
Calculate the percentage of KHK inhibition for each pre-incubation time point relative to the vehicle control.
-
Plot the percentage of inhibition versus the pre-incubation time to determine the shortest time required to reach maximal inhibition.
Protocol: Cellular KHK Inhibition Assay
This protocol describes a method to assess the inhibitory effect of this compound on KHK activity in a cellular context. A 30-minute pre-incubation time is suggested as a starting point.[1]
Materials:
-
Hepatocytes (e.g., primary human hepatocytes or HepG2 cells)
-
Cell culture medium
-
This compound
-
Fructose solution (e.g., [13C6]-D-fructose for metabolic tracing)
-
Lysis buffer
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Seed hepatocytes in a multi-well plate and culture until they reach the desired confluency.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound or a vehicle control.
-
Pre-incubate the cells with the inhibitor for 30 minutes at 37°C.
-
Add fructose to the medium to a final concentration of 1-5 mM.
-
Incubate the cells for a defined period (e.g., 45 minutes) to allow for fructose metabolism.
-
Remove the medium and quench the metabolic activity by adding cold lysis buffer.
-
Collect the cell lysates.
-
Analyze the lysates using LC-MS/MS to quantify the levels of fructose-1-phosphate and other relevant metabolites.
-
Calculate the percentage of inhibition of fructose-1-phosphate production at each this compound concentration relative to the vehicle control.
Visualizations
Caption: Fructose metabolism pathway and the inhibitory action of this compound.
Caption: Workflow for determining optimal this compound incubation time.
References
- 1. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Peroxisome-Deficiency and HIF-2α Signaling Are Negative Regulators of Ketohexokinase Expression [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fructose Metabolism in Cancer: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fructose Induced KHK-C Increases ER Stress and Modulates Hepatic Transcriptome to Drive Liver Disease in Diet-Induced and Genetic Models of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Potential Off-Target Effects of Khk-IN-4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating potential off-target effects of Khk-IN-4, a potent ketohexokinase (KHK) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of ketohexokinase (KHK), also known as fructokinase.[1] KHK is the first and rate-limiting enzyme in fructose (B13574) metabolism, catalyzing the phosphorylation of fructose to fructose-1-phosphate.[2][3] By inhibiting KHK, this compound blocks the entry of fructose into downstream metabolic pathways. There are two isoforms of KHK, KHK-A and KHK-C, and inhibitors may have differential activity against them.[4]
Q2: Why is it important to consider off-target effects for this compound?
While KHK inhibitors are designed to be specific, like many small molecule inhibitors, they can interact with other proteins in the cell, leading to off-target effects. These unintended interactions can produce misleading experimental outcomes, cellular toxicity, or other confounding results that are not attributable to the inhibition of KHK.[5] Therefore, it is crucial to validate that the observed phenotype in an experiment is a direct result of KHK inhibition.
Q3: What are the potential off-target kinases or enzymes for KHK inhibitors?
While a specific broad-panel screening for this compound is not publicly available, studies on other KHK inhibitors suggest potential off-target interactions with other metabolic kinases. For instance, some KHK inhibitors have been evaluated for selectivity against ribokinase, hexokinase, and adenosine (B11128) kinase.[6] Another study has suggested a potential off-target effect of a KHK inhibitor on triokinase (TKFC).[2][3] It is important to note that since KHK is not a protein kinase, kinome-wide scans may not be the most relevant screen for off-targets, and broader panels of ATP-dependent enzymes should be considered.[7]
Q4: How can I experimentally distinguish between on-target and off-target effects of this compound?
Several experimental strategies can be employed:
-
Use of a Negative Control: The ideal negative control is a structurally similar but biologically inactive analog of this compound. For example, the KHK inhibitor BI-9787 has a corresponding inactive analog, BI-2817.[8] If a phenotype is observed with this compound but not with the inactive analog, it strongly suggests an on-target effect.
-
Rescue Experiments: If the phenotype is due to KHK inhibition, it should be rescued by expressing a drug-resistant mutant of KHK or by providing a downstream metabolite that bypasses the need for KHK activity.
-
Phenotypic Comparison: Compare the observed cellular phenotype with the known consequences of genetic knockdown or knockout of KHK. Discrepancies may point towards off-target effects.[2][3]
-
Orthogonal Inhibition: Use a different, structurally distinct KHK inhibitor. If the same phenotype is observed, it is more likely to be an on-target effect.
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide provides a structured approach to troubleshooting unexpected results that may be due to off-target effects of this compound.
Scenario 1: Observed phenotype is inconsistent with known KHK biology.
If you observe a cellular effect that cannot be readily explained by the inhibition of fructose metabolism, it is crucial to investigate potential off-target interactions.
Troubleshooting Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]
- 4. Structures of alternatively spliced isoforms of human ketohexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-kinase targets of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pardon Our Interruption [opnme.com]
Best practices for storing and handling Khk-IN-4 to maintain potency
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the ketohexokinase inhibitor, Khk-IN-4, to maintain its potency and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For long-term storage, it is recommended to store solid this compound in a tightly sealed container at -20°C for up to three years or at 4°C for up to two years. The product should be protected from light and moisture. While it is often shipped at room temperature, which indicates short-term stability, prolonged storage at low temperatures is crucial for preserving its chemical integrity.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. It is advisable to use anhydrous, high-purity DMSO to minimize degradation of the compound.
Q3: How should I prepare and store this compound stock solutions?
To prepare a stock solution, allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. Dissolve the compound in anhydrous DMSO to the desired concentration (e.g., 10 mM). Ensure complete dissolution by vortexing or brief sonication. It is critical to aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected vials (e.g., amber tubes) to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).
Q4: My this compound solution in DMSO appears to have precipitated after thawing. What should I do?
If you observe precipitation after thawing a frozen stock solution, gently warm the vial to 37°C and vortex or sonicate until the compound is fully redissolved before use. To prevent this, ensure that the initial stock solution is fully dissolved and consider making smaller, single-use aliquots to minimize the need for repeated freeze-thaw cycles.
Q5: How can I prevent my this compound from precipitating when I dilute it into my aqueous experimental buffer or cell culture medium?
Precipitation can occur when a concentrated DMSO stock solution is diluted directly into an aqueous solution. To avoid this, it is best to perform serial dilutions of the stock solution in DMSO first. Then, add the final, less concentrated DMSO solution to your aqueous buffer or medium. The final concentration of DMSO in your experiment should be kept as low as possible, typically below 0.5%, to avoid solvent-induced toxicity or off-target effects. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q6: Is this compound sensitive to light?
Storage and Handling Summary
| Form | Solvent | Storage Temperature | Recommended Duration | Key Handling Practices |
| Solid (Powder) | N/A | -20°C | Up to 3 years | Keep in a tightly sealed container, protected from light and moisture. Allow to warm to room temperature before opening. |
| 4°C | Up to 2 years | |||
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months | Aliquot into single-use, light-protected vials to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | |||
| Working Solution | Aqueous Buffer / Cell Culture Medium | Room Temperature or 4°C | Prepare fresh for each experiment | Final DMSO concentration should be <0.5%. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect of this compound | 1. Degradation of the inhibitor: Improper storage or repeated freeze-thaw cycles of the stock solution. Instability in the experimental medium over time. 2. Incorrect concentration: The concentration used is too low to effectively inhibit ketohexokinase. 3. Poor cell permeability: The inhibitor is not efficiently entering the cells to reach its target. | 1. Prepare fresh stock solutions from solid compound. Aliquot and store properly. Perform a time-course experiment to check for stability in your specific cell culture medium. 2. Perform a dose-response experiment to determine the optimal effective concentration. 3. While this compound is designed for cell-based assays, permeability can be cell-line dependent. If suspected, consult literature for permeability in your specific cell type or consider alternative assays. |
| High cellular toxicity observed at effective concentrations | 1. Off-target effects: The inhibitor may be affecting other essential cellular pathways. 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells. | 1. Use the lowest effective concentration of this compound. Compare the observed phenotype with that of other known ketohexokinase inhibitors. 2. Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%). Always include a vehicle control with the same DMSO concentration. |
| Variability between experimental replicates | 1. Inconsistent inhibitor concentration: Errors in pipetting or serial dilutions. 2. Cell culture variability: Differences in cell density, passage number, or cell health. 3. "Edge effects" in multi-well plates: Evaporation from outer wells can concentrate the inhibitor. | 1. Use calibrated pipettes and prepare a master mix of the inhibitor in the medium to add to all relevant wells. 2. Standardize cell seeding density and use cells within a consistent passage number range. 3. Avoid using the outer wells of multi-well plates for critical experiments or ensure proper plate sealing and humidification during incubation. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate: Allow the vial containing solid this compound to sit at room temperature for 15-20 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Weigh: Aseptically weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound is approximately 366.41 g/mol ), you would need 3.66 mg.
-
Dissolve: Add the appropriate volume of anhydrous, high-purity DMSO to the vial containing the powder.
-
Ensure Complete Solubilization: Vortex the solution for several minutes. If necessary, briefly sonicate in a water bath until the powder is completely dissolved.
-
Aliquot and Store: Dispense the stock solution into single-use, sterile, light-protected microcentrifuge tubes. Store immediately at -80°C for long-term storage or -20°C for short-term use.
Protocol for Assessing this compound Potency via a Luminescence-Based Ketohexokinase Activity Assay
This protocol is adapted from established methods for measuring ketohexokinase activity and can be used to confirm the inhibitory potential of your this compound.[1]
-
Reagent Preparation:
-
KHK Reaction Buffer: Prepare a buffer containing 50 mM HEPES, 50 mM KCl, 5 mM MgCl₂, and 1 mM DTT, pH 7.4.
-
Substrate Solution: Prepare a 20 mM fructose (B13574) solution in the KHK Reaction Buffer.
-
Enzyme Solution: Dilute recombinant human KHK-C protein in KHK Reaction Buffer to the desired concentration.
-
Inhibitor Dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in the KHK Reaction Buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
-
Assay Procedure:
-
In a 96-well white plate, add 10 µL of the diluted this compound or vehicle control (DMSO in KHK Reaction Buffer).
-
Add 20 µL of the enzyme solution to each well.
-
Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the substrate solution (fructose) and 10 µL of a 500 µM ATP solution.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay), following the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Visualizations
Ketohexokinase (KHK) Signaling Pathway in Fructose Metabolism
Caption: Fructose metabolism pathway and the inhibitory action of this compound.
Experimental Workflow for Testing this compound Potency
Caption: Workflow for the in vitro KHK activity and inhibition assay.
References
How to control for vehicle effects when using Khk-IN-4 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for vehicle effects when using the ketohexokinase (KHK) inhibitor, Khk-IN-4, in in vivo experiments.
Troubleshooting Guide: Vehicle-Related Issues in In Vivo this compound Studies
This guide addresses specific issues that may arise due to the vehicle used to administer this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility / Compound Precipitation | This compound, like many kinase inhibitors, may have low aqueous solubility.[1] The chosen vehicle may be inappropriate for solubilizing the required concentration. | 1. Conduct Solubility Testing: Systematically test the solubility of this compound in a panel of common, well-tolerated in vivo vehicles (see Table 1).2. Optimize Vehicle Composition: If a single vehicle is insufficient, consider using co-solvents. For example, a mixture of DMSO and a solubilizing agent like PEG 400 or Solutol HS-15 can be effective.[1] A formulation of 20% DMSO, 40% PEG 400, and an aqueous buffer has been used for other poorly soluble kinase inhibitors.[1]3. Consider a Suspension: If a stable solution cannot be achieved at the desired concentration, a homogenous suspension in a vehicle like 0.5% methylcellulose (B11928114) can be a viable alternative.[2] |
| Adverse Events in Vehicle Control Group (e.g., irritation, weight loss) | The vehicle itself may be causing toxicity at the administered volume or concentration.[3] Some organic solvents like DMSO can cause local irritation at high concentrations. | 1. Reduce Vehicle Concentration: If using a co-solvent system, aim for the lowest effective concentration of the organic solvent. For example, keeping the final DMSO concentration low is a common strategy.[4]2. Select a More Inert Vehicle: If toxicity is observed, switch to a more biocompatible vehicle such as corn oil (for oral or intraperitoneal administration of lipophilic compounds) or an aqueous solution with a solubilizing agent.[4]3. Review Maximum Tolerated Volumes: Ensure the administered volume is within the recommended limits for the chosen species and route of administration (see Table 2). |
| High Variability in Efficacy/Pharmacokinetic (PK) Data | Inconsistent compound solubilization or suspension homogeneity can lead to variable dosing and, consequently, variable biological effects and plasma concentrations. | 1. Ensure Homogeneity: For suspensions, ensure the mixture is vigorously and consistently agitated before each animal is dosed. For solutions, visually inspect for any precipitation before administration.2. Prepare Formulations Freshly: Whenever possible, prepare the this compound formulation fresh daily to minimize the risk of compound degradation or precipitation over time.3. Refine Dosing Technique: Ensure consistent administration technique across all animals to minimize variability in the delivered dose. |
| No Difference Between Vehicle Control and this compound Treated Groups | This could indicate a lack of drug exposure due to poor bioavailability from the chosen vehicle, or that the vehicle itself is masking the effect of the compound. | 1. Assess Bioavailability: If possible, conduct a pilot pharmacokinetic study to confirm that this compound is being absorbed and reaching systemic circulation at the expected concentrations.2. Re-evaluate Vehicle Choice: The vehicle may be hindering the absorption of this compound. For oral administration, lipid-based formulations or self-emulsifying drug delivery systems (SEDDS) can sometimes enhance the bioavailability of poorly soluble compounds.[4]3. Confirm Target Engagement: In a pilot study, assess a pharmacodynamic marker of KHK inhibition in a relevant tissue to confirm that this compound is reaching its target and exerting a biological effect. |
Frequently Asked Questions (FAQs)
Q1: Why is a vehicle control group necessary for in vivo studies with this compound?
A vehicle control group is essential to differentiate the pharmacological effects of this compound from any potential effects of the delivery vehicle itself.[5] The vehicle, which is the substance used to dissolve or suspend this compound, can have its own biological effects.[3] By comparing the this compound treated group to a group receiving only the vehicle, researchers can confidently attribute any observed changes to the action of the inhibitor.
Q2: What are some recommended starting vehicles for this compound?
Given that specific formulation data for this compound is not widely published, a tiered approach starting with common, well-tolerated vehicles is recommended. The choice of vehicle will depend on the route of administration and the required concentration of this compound.
Table 1: Common Vehicles for In Vivo Studies
| Vehicle | Common Routes of Administration | Properties and Considerations |
| Aqueous Solutions | ||
| 0.9% Saline | Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC), Oral (PO) | Isotonic and well-tolerated. Suitable for water-soluble compounds.[4] |
| Phosphate-Buffered Saline (PBS) | IV, IP, SC, PO | Buffered to maintain a physiological pH.[4] |
| 0.5% Methylcellulose in water | PO | A common suspending agent for oral administration of poorly water-soluble compounds.[2] |
| Co-solvent Systems | ||
| DMSO / PEG 400 / Water or Buffer | IV, IP, PO | A combination of a strong organic solvent (DMSO) with a solubilizing agent (PEG 400) and an aqueous component can be effective for many poorly soluble compounds. The final concentration of DMSO should be minimized.[1] |
| Lipid-Based Vehicles | ||
| Corn Oil | PO, IP | Suitable for highly lipophilic compounds. Not for intravenous use.[4] |
Q3: How do I prepare a vehicle formulation for this compound?
The preparation method will depend on the chosen vehicle. Below is a general protocol for a co-solvent system.
Experimental Protocol: Preparation of a Co-Solvent Vehicle for this compound
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Initial Solubilization: Add the organic solvent component (e.g., DMSO) to the this compound powder and vortex or sonicate until the compound is fully dissolved.
-
Add Solubilizing Agent: Add the solubilizing agent (e.g., PEG 400) and mix thoroughly.
-
Add Aqueous Component: Slowly add the aqueous component (e.g., sterile water or buffer) while continuously mixing to avoid precipitation.
-
Final Inspection: Ensure the final solution is clear and free of any visible precipitate before administration.
Q4: What are the maximum tolerated administration volumes for common research animals?
Adhering to established volume limits is crucial to avoid adverse effects due to the administration procedure itself.
Table 2: Recommended Maximum Administration Volumes
| Species | Route | Maximum Volume |
| Mouse | ||
| Oral (gavage) | 10 mL/kg | |
| Intravenous (bolus) | 5 mL/kg | |
| Intraperitoneal | 10 mL/kg | |
| Subcutaneous | 10 mL/kg | |
| Rat | ||
| Oral (gavage) | 10 mL/kg | |
| Intravenous (bolus) | 5 mL/kg | |
| Intraperitoneal | 10 mL/kg | |
| Subcutaneous | 5 mL/kg |
Note: These are general guidelines. The specific strain, age, and health of the animals should be taken into consideration.
Visualizing Experimental Design and Biological Pathways
To aid in the design and interpretation of your in vivo studies with this compound, the following diagrams illustrate a typical experimental workflow and the targeted biological pathway.
Caption: Workflow for a vehicle-controlled in vivo study with this compound.
Caption: Simplified signaling pathway of fructose metabolism inhibited by this compound.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. gadconsulting.com [gadconsulting.com]
- 3. Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
Technical Support Center: Fructose-1-Phosphate Measurement Following Khk-IN-4 Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the ketohexokinase (KHK) inhibitor, Khk-IN-4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in the accurate measurement of fructose-1-phosphate (B91348) (F1P) in biological samples after treatment with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect fructose (B13574) metabolism?
This compound is a potent and selective inhibitor of ketohexokinase (KHK), the first enzyme in the fructose metabolism pathway.[1][2] KHK catalyzes the phosphorylation of fructose to fructose-1-phosphate (F1P).[3][4] By inhibiting KHK, this compound is expected to block this conversion, leading to a decrease in intracellular F1P levels and an accumulation of intracellular fructose. This makes the accurate measurement of F1P a critical step in evaluating the efficacy of the inhibitor.
Q2: What are the primary challenges in measuring fructose-1-phosphate?
Measuring F1P and other phosphorylated sugars presents several analytical challenges:
-
Low Abundance: Phosphorylated metabolites are often present at low intracellular concentrations.
-
Instability: F1P can be rapidly metabolized or degraded by cellular enzymes post-lysis.[5][6]
-
Isomeric Compounds: F1P has the same molecular weight as other hexose (B10828440) phosphates like glucose-6-phosphate and fructose-6-phosphate, making chromatographic separation essential for accurate quantification.[7][8]
-
Matrix Effects: Components of the biological matrix (e.g., salts, phospholipids) can interfere with the ionization of F1P in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[1][7][9]
-
Poor Retention: The high polarity of phosphorylated sugars makes them difficult to retain on standard reversed-phase liquid chromatography (LC) columns.[8]
Q3: Can this compound directly interfere with the F1P assay?
While direct interference is unlikely, it is crucial to validate the analytical method in the presence of this compound. Potential issues could include:
-
Co-elution: If this compound or its metabolites co-elute with F1P and have similar mass-to-charge ratios, it could interfere with detection.
-
Matrix Effects: The presence of the inhibitor could alter the overall matrix composition, potentially influencing the ionization of F1P.
A thorough method validation, including specificity and matrix effect assessments in the presence of this compound, is highly recommended.
Troubleshooting Guide
Issue 1: Low or No Detectable Fructose-1-Phosphate Signal
| Possible Cause | Troubleshooting Step |
| Inefficient Cell Lysis/Metabolite Extraction | Optimize the extraction procedure. A common method involves rapid quenching with cold solvent (e.g., 80% methanol (B129727) at -80°C) to halt metabolic activity, followed by cell lysis through sonication or freeze-thaw cycles.[5][10] Ensure the extraction solvent is appropriate for polar metabolites. |
| F1P Degradation | Work quickly and keep samples on ice or at 4°C throughout the sample preparation process.[6] Immediate quenching of metabolism is critical. |
| Insufficient Sample Amount | Increase the number of cells or the amount of tissue used for extraction. Typically, 1-10 million cells are required for metabolomic analysis. |
| Suboptimal LC-MS/MS Conditions | Ensure the mass spectrometer is tuned for the specific m/z transition of F1P (e.g., 259 → 97).[11] Optimize ionization source parameters. Use a suitable chromatography column, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column, to improve retention of polar analytes like F1P.[7][8] |
Issue 2: High Variability in Fructose-1-Phosphate Measurements
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize all sample preparation steps, including cell counting, washing, quenching, and extraction volumes. Use of an internal standard is highly recommended to account for variability. |
| Matrix Effects | Perform a matrix effect assessment by comparing the signal of F1P in a neat solution versus a post-extraction spiked blank matrix.[9] If significant matrix effects are observed, consider further sample cleanup (e.g., solid-phase extraction), dilution of the sample, or using a stable isotope-labeled internal standard for F1P. |
| Incomplete Chromatographic Separation | Optimize the LC gradient to ensure baseline separation of F1P from its isomers. This may involve adjusting the mobile phase composition, gradient slope, or flow rate.[8] |
Issue 3: Unexpectedly High Fructose-1-Phosphate Levels After this compound Treatment
| Possible Cause | Troubleshooting Step |
| Ineffective Inhibition | Verify the concentration and activity of the this compound used. Ensure proper dosing and treatment duration in the experimental model. |
| Off-target Effects of the Inhibitor | Some KHK inhibitors have been shown to also target triokinase, an enzyme downstream of KHK.[12][13] This can lead to an accumulation of F1P. While this compound is reported to be selective, this possibility should be considered. |
| Isomeric Interference | Confirm that the peak identified as F1P is not co-eluting with another hexose phosphate. Review the chromatography and mass spectrometry data carefully. |
Data Presentation
The following table summarizes hypothetical quantitative data for F1P and fructose levels in liver tissue from mice treated with a KHK inhibitor, based on findings from published studies.[2][12]
| Analyte | Control Group (Vehicle) | KHK Inhibitor-Treated Group | Fold Change |
| Liver Fructose (nmol/g) | 15.2 ± 1.8 | 28.5 ± 3.2 | ~1.9-fold increase |
| Liver Fructose-1-Phosphate (nmol/g) | 10.5 ± 1.2 | 2.1 ± 0.5 | ~5-fold decrease |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Sample Preparation for Intracellular F1P Analysis
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound or vehicle control for the desired time.
-
Quenching: To halt metabolic activity, rapidly aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled extraction solution (e.g., 80% methanol, -80°C) to the cells.
-
Cell Lysis and Extraction: Scrape the cells in the cold extraction solution and transfer to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 1 hour to allow for protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer to a new tube.
-
Drying and Reconstitution: Dry the supernatant using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
Protocol 2: LC-MS/MS Analysis of Fructose-1-Phosphate
-
Liquid Chromatography:
-
Column: A HILIC column (e.g., Shodex RSpak JJ-50 2D) is recommended for optimal separation of phosphorylated sugars.[11]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient: A shallow gradient with a high initial concentration of acetonitrile is typically used. For example, start with 85% B and gradually decrease to 60% B over 15-20 minutes.
-
Flow Rate: 0.3 - 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transition for F1P, which is typically m/z 259 → 97.[11]
-
Internal Standard: Use of a stable isotope-labeled internal standard (e.g., ¹³C₆-Fructose-1-Phosphate) is highly recommended for accurate quantification.
-
Visualizations
Caption: Fructose metabolism pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for F1P measurement with integrated troubleshooting checkpoints.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]
- 3. stackoverflow.com [stackoverflow.com]
- 4. Sample Preparation for Mass Cytometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. shodexhplc.com [shodexhplc.com]
- 9. benchchem.com [benchchem.com]
- 10. Ketohexokinase-mediated fructose metabolism is lost in hepatocellular carcinoma and can be leveraged for metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Khk-IN-4 concentration for different cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Khk-IN-4, a potent ketohexokinase (KHK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the phosphorylation of fructose (B13574) to fructose-1-phosphate.[1] By inhibiting KHK, this compound blocks the initial and rate-limiting step of fructose metabolism.[2][3] This mechanism is crucial for studying the role of fructose metabolism in various diseases.
Q2: In which cell lines can I use this compound?
KHK is predominantly expressed in the liver, kidney, and small intestine. Therefore, cell lines derived from these tissues are the most relevant for studying the effects of this compound. Commonly used cell lines include:
-
HepG2 (Human Hepatocellular Carcinoma): A widely used model for liver metabolism studies.[1][4]
-
Primary Hepatocytes (Human and Rodent): Provide a more physiologically relevant model of liver function.
-
HEK293 (Human Embryonic Kidney): Useful for investigating the role of KHK in the kidneys.
-
Caco-2 (Human Colorectal Adenocarcinoma): A valuable model for studying intestinal fructose metabolism and absorption.
Q3: What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental conditions. Based on available data for this compound and other potent KHK inhibitors, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guides
Issue 1: High variability in experimental results between replicates.
-
Potential Cause: Inconsistent cell seeding density, pipetting errors, or uneven compound distribution.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension with uniform density before seeding.
-
Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
-
Gently mix the plate after adding this compound to ensure even distribution.
-
Avoid "edge effects" by not using the outermost wells of the microplate or by filling them with sterile PBS.[5]
-
Issue 2: Lower than expected potency (higher IC50 value) in cellular assays compared to biochemical assays.
-
Potential Cause: Poor cell permeability of the inhibitor, high intracellular ATP concentration competing with the inhibitor, or rapid metabolism of the compound by the cells.
-
Troubleshooting Steps:
-
Increase the incubation time to allow for better cell penetration.
-
Use a serum-free medium during the treatment period, as serum proteins can bind to the compound and reduce its effective concentration.
-
Evaluate the metabolic stability of this compound in your specific cell line.
-
Issue 3: No observable effect of this compound on the desired downstream pathway.
-
Potential Cause: The chosen cell line may have low KHK expression, or the downstream pathway may not be primarily driven by KHK activity in that specific cellular context.
-
Troubleshooting Steps:
-
Confirm KHK expression in your cell line using qPCR or Western blot.
-
Ensure that the cells are stimulated with fructose to activate the KHK-dependent pathway.
-
Investigate alternative signaling pathways that may be dominant in your cell model.
-
Data Presentation
Table 1: Cellular IC50 Values of this compound and Other Potent KHK Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 | Reference |
| This compound | HepG2 | Fructose-1-phosphate reduction | 196 nM | [1] |
| PF-06835919 | Primary Human Hepatocytes | Fructose-1-phosphate reduction | 232 nM | [6] |
| PF-06835919 | Primary Rat Hepatocytes | Fructose-1-phosphate reduction | 2.8 µM | [6] |
| BI-9787 | HepG2 | Fructose-1-phosphate reduction | 123 nM | [7] |
| BI-9787 | Primary Mouse Hepatocytes | Fructose-1-phosphate reduction | 59 nM | [7] |
Note: The potency of this compound may vary in other cell lines. It is essential to determine the IC50 value empirically for each cell line used.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol provides a general framework for determining the cytotoxic effect of this compound on a given cell line, which is a crucial first step in establishing the working concentration range.
Materials:
-
Target cell line (e.g., HepG2, HEK293, Caco-2)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A suggested starting range is from 100 µM down to 1 nM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell line's doubling time and experimental goals.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Measuring KHK Inhibition in a Cell-Based Assay (Luminescence-Based)
This protocol measures the activity of KHK by quantifying the amount of ADP produced in a kinase reaction.
Materials:
-
Target cell line lysate
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 140 mM KCl, 3.5 mM MgCl2, 2 mM TCEP)
-
Fructose solution
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Plating: Add serial dilutions of this compound to the wells of a 384-well plate.
-
Enzyme Addition: Add cell lysate containing KHK to each well.
-
Reaction Initiation: Add a mixture of fructose and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Developer Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore to the KHK activity. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Mandatory Visualization
Caption: KHK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining this compound IC50.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Peroxisome-Deficiency and HIF-2α Signaling Are Negative Regulators of Ketohexokinase Expression [frontiersin.org]
- 3. proteopedia.org [proteopedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Sapphire North America [sapphire-usa.com]
- 7. Pardon Our Interruption [opnme.com]
Technical Support Center: Ensuring Complete KHK Inhibition in Complex Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ketohexokinase (KHK) inhibitors. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve complete and reliable KHK inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ketohexokinase (KHK) and why is it a therapeutic target?
A1: Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the first step of fructose (B13574) metabolism, catalyzing the phosphorylation of fructose to fructose-1-phosphate (B91348) (F1P).[1] There are two main isoforms, KHK-A and KHK-C, which arise from alternative splicing of the KHK gene.[2] KHK-C is predominantly found in the liver, kidney, and intestine and has a high affinity for fructose, making it the principal driver of fructose metabolism.[1][2] Excessive fructose consumption is linked to metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin (B600854) resistance.[3] By inhibiting KHK, the downstream metabolic consequences of high fructose intake can be mitigated, making it a promising therapeutic target for these conditions.
Q2: How do KHK inhibitors work?
A2: KHK inhibitors are small molecules designed to block the enzymatic activity of KHK.[4] Most current inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the enzyme, preventing the transfer of a phosphate (B84403) group from ATP to fructose.[3][5] This action effectively halts the conversion of fructose to F1P, the committed step in its metabolism.[3]
Q3: What are the different isoforms of KHK, and is inhibitor selectivity important?
A3: As mentioned, the two main isoforms are KHK-A and KHK-C.[1][2] KHK-C has a much lower Km (higher affinity) for fructose compared to KHK-A and is considered the primary isoform for fructose metabolism in key metabolic tissues.[1] Therefore, for therapeutic purposes in metabolic diseases, potent inhibition of KHK-C is generally the main goal. Some inhibitors exhibit selectivity for one isoform over the other. For example, PF-06835919 is a potent inhibitor of both KHK-C (IC50 of 8.4 nM) and KHK-A (IC50 of 66 nM).[6] The biological significance of inhibiting KHK-A is still under investigation, but for most metabolic studies, targeting KHK-C is the priority.
Q4: What are the downstream consequences of KHK inhibition?
A4: Inhibition of KHK leads to a decrease in the production of fructose-1-phosphate (F1P).[3] This has several downstream effects, including:
-
Reduced de novo lipogenesis (DNL): Fructose metabolism provides substrates for the synthesis of new fatty acids in the liver. KHK inhibition reduces this substrate supply, thereby decreasing fat accumulation.[7]
-
Decreased uric acid production: Fructose metabolism can lead to ATP depletion and a subsequent increase in uric acid production, which is associated with metabolic syndrome. KHK inhibition can mitigate this.[7]
-
Improved insulin sensitivity: By reducing the metabolic burden of fructose, KHK inhibitors can help improve insulin signaling.[8]
-
Increased plasma and urinary fructose: With KHK blocked, unmetabolized fructose is cleared from the body, leading to higher levels in the blood and urine.[5]
Troubleshooting Guides
Problem 1: Higher than Expected IC50 Value in Cellular Assays Compared to Biochemical Assays
Possible Causes:
-
Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Inhibitor Efflux: The inhibitor may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Inhibitor Metabolism: The inhibitor may be rapidly metabolized by the cells into an inactive form.
-
High Intracellular ATP Concentration: In cellular environments, high concentrations of ATP can outcompete ATP-competitive inhibitors, leading to a higher apparent IC50.
-
Plasma Protein Binding: If the cell culture medium contains serum, the inhibitor may bind to plasma proteins, reducing its free concentration available to enter the cells.
Troubleshooting Workflow:
Troubleshooting High Cellular IC50
Solutions:
-
Assess Cell Permeability:
-
Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 permeability assay to determine the passive permeability of your inhibitor.
-
If permeability is low, consider structural modifications to the inhibitor to improve its physicochemical properties (e.g., reduce polarity, increase lipophilicity within an optimal range).
-
-
Investigate Efflux Pump Involvement:
-
Co-incubate your inhibitor with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) to see if the cellular IC50 decreases.
-
If efflux is a problem, redesigning the inhibitor to be a poorer substrate for these transporters may be necessary.
-
-
Evaluate Inhibitor Stability:
-
Use LC-MS to analyze the concentration of the parent inhibitor in the cell lysate and supernatant over time.
-
If the inhibitor is rapidly metabolized, identify the metabolic soft spots and modify the chemical structure to block these metabolic pathways.
-
-
Optimize Assay Conditions:
-
Reduce the serum concentration in your cell culture medium to minimize plasma protein binding.
-
Ensure that the incubation time is sufficient for the inhibitor to reach equilibrium but not so long that significant metabolism occurs.
-
Problem 2: Incomplete or No KHK Inhibition in In Vivo Studies
Possible Causes:
-
Poor Pharmacokinetics (PK): The inhibitor may have low oral bioavailability, rapid clearance, or a short half-life, resulting in insufficient exposure at the target tissue.
-
High Plasma Protein Binding: Extensive binding to plasma proteins can limit the amount of free drug available to act on KHK in tissues.
-
Poor Tissue Distribution: The inhibitor may not effectively distribute to the target organs of fructose metabolism, such as the liver and kidney.
-
Inadequate Dose: The administered dose may not be high enough to achieve a therapeutic concentration at the target site.
Troubleshooting Workflow:
Troubleshooting Poor In Vivo Efficacy
Solutions:
-
Characterize Pharmacokinetics:
-
Perform a full PK study in the relevant animal model to determine key parameters like Cmax, Tmax, AUC, and half-life.
-
If oral bioavailability is low, consider alternative formulations or routes of administration. If clearance is too rapid, structural modifications to improve metabolic stability may be needed.
-
-
Measure Plasma Protein Binding:
-
Use techniques like equilibrium dialysis or ultrafiltration to determine the fraction of the inhibitor bound to plasma proteins.
-
A very high bound fraction (>99%) can significantly limit the free drug available for therapeutic effect.
-
-
Assess Tissue Distribution:
-
After dosing, collect target tissues (liver, kidney, intestine) and measure the concentration of the inhibitor.
-
This will confirm whether the inhibitor is reaching its site of action at sufficient concentrations.
-
-
Conduct a Dose-Response Study:
-
Evaluate the efficacy of the inhibitor at multiple dose levels to establish a dose-response relationship.
-
This can help determine if a higher dose is required to achieve the desired level of KHK inhibition. A study on a KHK inhibitor in mice showed that a dose of 10 or 30 mg/kg was required to achieve an in vivo concentration above the IC90 for 7-10 hours.[5]
-
Data Presentation: KHK Inhibitor Potency
The following table summarizes the in vitro potency of selected KHK inhibitors.
| Inhibitor | KHK Isoform | IC50 (nM) | Assay System | Reference |
| PF-06835919 | KHK-C | 8.4 | Recombinant Human Enzyme | [6] |
| KHK-A | 66 | Recombinant Human Enzyme | [6] | |
| GS-1291269 | KHK-C | 0.39 | Not Specified | [9] |
| Compound 8 | KHK | 12 | Recombinant Human Enzyme | [3] |
| 400 | Cellular Assay | [3] | ||
| Compound 38 | KHK | 7 | Recombinant Human Enzyme | [3] |
| < 500 | Cellular Assay | [3] | ||
| Compound 47 | KHK | 8 | Recombinant Human Enzyme | [3] |
| < 500 | Cellular Assay | [3] |
Experimental Protocols
Protocol: Luminescence-Based KHK Activity Assay in Tissue Homogenates
This protocol is adapted from a published method and is suitable for measuring KHK activity in liver or kidney tissue lysates.[10]
Materials:
-
Tissue sample (snap-frozen in liquid nitrogen)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Fructose solution (e.g., 100 mM stock)
-
ATP solution (as per ADP-Glo kit instructions)
-
96-well white, flat-bottom plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Tissue Homogenization:
-
Homogenize the frozen tissue sample in ice-cold Lysis Buffer using a tissue homogenizer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
Prepare a reaction mixture containing the KHK reaction buffer, ATP, and your tissue lysate in a 96-well plate. Include a "no fructose" control for each sample to measure background ATP hydrolysis.
-
Initiate the reaction by adding fructose to the appropriate wells. The final concentration of fructose should be optimized for your system (e.g., 5 mM).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This should be within the linear range of the assay.
-
-
ADP Detection:
-
Stop the enzymatic reaction and detect the amount of ADP produced by following the instructions provided with the ADP-Glo™ Kinase Assay kit. This typically involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from the "no fructose" control) from the sample luminescence.
-
Calculate the KHK activity, often expressed as pmol of ADP produced per minute per mg of protein.
-
Mandatory Visualizations
Fructose Metabolism and KHK Inhibition Pathway
Fructose Metabolism and the Site of KHK Inhibition
References
- 1. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketohexokinase C blockade ameliorates fructose-induced metabolic dysfunction in fructose-sensitive mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Ketohexokinase inhibition improves NASH by reducing fructose-induced steatosis and fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fructose metabolism inhibitor shows promise for metabolic dysfunction | BioWorld [bioworld.com]
- 10. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ketohexokinase (KHK) Inhibitors: Khk-IN-4 vs. PF-06835919 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The inhibition of ketohexokinase (KHK), the primary enzyme in fructose (B13574) metabolism, has emerged as a promising therapeutic strategy for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. This guide provides a comparative analysis of the efficacy of a novel KHK inhibitor, Khk-IN-4, against the well-characterized inhibitor PF-06835919 and other notable compounds in the field, supported by available experimental data.
At a Glance: Efficacy of KHK Inhibitors
The following table summarizes the in vitro potency of this compound, PF-06835919, and other selected KHK inhibitors against the two isoforms of human ketohexokinase, KHK-A and KHK-C, as well as in cellular assays.
| Inhibitor | KHK-A IC50 (nM) | KHK-C IC50 (nM) | Cell-Based IC50 (nM) | Cell Line |
| This compound | Not Reported | Not Reported | 196 | HepG2 |
| PF-06835919 | 66[1] | 8.4[1][2] | 232 (human hepatocytes)[3] | Primary Human Hepatocytes |
| LY3522348 | 24[4] | 20[4] | 41[4] | Not Specified |
| BI-9787 | 12[5] | 13[5] | 123 (F1P, HepG2)[6] | HepG2 |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.
In addition to its in vitro activity, this compound has demonstrated superior potency in preclinical in vivo models. Studies in rats have shown that this compound exhibits more potent inhibition of KHK than PF-06835919 and is associated with a higher distribution to the liver, the primary site of fructose metabolism.
Ketohexokinase Signaling Pathway
The metabolic cascade initiated by KHK is a critical driver of fructose-induced lipogenesis and inflammation. The following diagram illustrates the central role of KHK in this pathway.
Caption: The ketohexokinase signaling pathway and points of inhibition.
Experimental Protocols
The following sections detail the methodologies employed in key experiments cited in this guide.
In Vitro KHK Inhibition Assay (Luminescence-Based)
This protocol is a representative method for determining the IC50 values of KHK inhibitors against recombinant KHK isoforms.
Objective: To quantify the enzymatic activity of KHK in the presence of varying concentrations of an inhibitor.
Workflow:
Caption: Workflow for in vitro KHK inhibition assay.
Detailed Steps:
-
Enzyme and Substrate Preparation: Recombinant human KHK-A or KHK-C is prepared in an assay buffer. A substrate solution containing D-fructose and ATP is also prepared.
-
Inhibitor Preparation: The KHK inhibitor is serially diluted to a range of concentrations.
-
Reaction Incubation: The recombinant KHK enzyme is incubated with the various concentrations of the inhibitor, along with the fructose and ATP substrate solution, for a defined period at room temperature.[6] This allows the enzymatic reaction (conversion of ATP to ADP) to proceed.
-
ADP Detection: The ADP-Glo™ Kinase Assay kit is used to measure the amount of ADP produced, which is directly proportional to KHK activity. The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal Generation: A developer solution is added to convert ADP to ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The signal is inversely proportional to the degree of KHK inhibition. IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.[6]
Cellular KHK Inhibition Assay in HepG2 Cells
This protocol outlines a general method for assessing the inhibitory effect of compounds on KHK activity within a cellular context.
Objective: To determine the IC50 of a KHK inhibitor in a human liver cell line.
Detailed Steps:
-
Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in appropriate media until they reach a suitable confluency.[7][8]
-
Compound Treatment: The cultured HepG2 cells are treated with various concentrations of the KHK inhibitor for a specified duration.[9]
-
Cell Lysis and Fructose-1-Phosphate (F1P) Quantification: After treatment, the cells are lysed, and the intracellular concentration of fructose-1-phosphate (F1P), the direct product of the KHK-catalyzed reaction, is quantified.[6]
-
Data Analysis: The reduction in F1P levels in treated cells compared to untreated controls is used to determine the cellular IC50 value of the inhibitor.
In Vivo Rat KHK Inhibition Assay
This protocol describes a common in vivo model to evaluate the efficacy of KHK inhibitors in a living organism.
Objective: To assess the ability of a KHK inhibitor to block fructose metabolism in rats.
Workflow:
Caption: Workflow for in vivo rat KHK inhibition assay.
Detailed Steps:
-
Animal Acclimation and Fasting: Male Sprague Dawley rats are acclimated and then fasted overnight.[10]
-
Inhibitor Administration: The KHK inhibitor (e.g., PF-06835919) or a vehicle control is administered orally to the fasted rats.[10]
-
Fructose Challenge: After a set period to allow for drug absorption, the rats are given an oral bolus of fructose.[10][11]
-
Blood Sampling: Blood samples are collected at various time points after the fructose challenge.[10]
-
Biochemical Analysis: Plasma levels of fructose are measured. Effective KHK inhibition leads to a decrease in fructose metabolism, resulting in higher levels of fructose in the plasma.[10][12]
Conclusion
The available data indicates that this compound is a potent KHK inhibitor with a promising in vivo profile, particularly concerning its liver distribution and potency compared to PF-06835919. While PF-06835919 has been more extensively characterized in clinical settings, the preclinical data for this compound suggests it is a strong candidate for further development. The other highlighted inhibitors, LY3522348 and BI-9787, also demonstrate high potency against both KHK isoforms, underscoring the continued interest and progress in the development of novel KHK inhibitors for metabolic diseases. Further head-to-head preclinical and clinical studies will be crucial to fully elucidate the comparative efficacy and safety profiles of these promising therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. LY3522348, A New Ketohexokinase Inhibitor: A First-in-Human Study in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biochemjournal.com [biochemjournal.com]
- 10. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of KHK Inhibition: Khk-IN-4 versus BI-9787
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent ketohexokinase (KHK) inhibitors: Khk-IN-4 and BI-9787. The following sections will delve into their mechanism of action, comparative efficacy based on available experimental data, and detailed experimental protocols relevant to their evaluation.
Introduction to Ketohexokinase (KHK) Inhibition
Ketohexokinase (KHK), also known as fructokinase, is the first and rate-limiting enzyme in fructose (B13574) metabolism.[1] It catalyzes the phosphorylation of fructose to fructose-1-phosphate (B91348) (F1P).[2] This metabolic pathway is implicated in various disorders, including non-alcoholic fatty liver disease (NAFLD), metabolic syndrome, and diabetes.[3] Consequently, the inhibition of KHK has emerged as a promising therapeutic strategy for these conditions.[3] This guide focuses on a comparative analysis of two small molecule inhibitors of KHK, this compound and BI-9787, to aid researchers in selecting the appropriate tool compound for their studies.
In Vitro Efficacy and Potency
A direct comparison of the inhibitory potency of this compound and BI-9787 is presented below. The available data highlights the distinct reporting metrics for each compound, with BI-9787 having more extensive characterization in enzymatic assays.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| BI-9787 | Human KHK-C | Enzymatic Assay | 12.8 nM | [4] |
| Human KHK-A | Enzymatic Assay | 12 nM | [4][5] | |
| Mouse KHK-C | Enzymatic Assay | 20 nM | [4] | |
| Rat KHK-C | Enzymatic Assay | 3.0 nM | [4] | |
| F1P Production in HepG2 cells | Cellular Assay | 123 nM | [4] | |
| This compound | KHK | Cellular Assay (HepG2) | 196 nM | [6] |
BI-9787 emerges as a highly potent inhibitor of both human KHK isoforms, KHK-A and KHK-C, with IC50 values in the low nanomolar range in enzymatic assays.[4][5] Its potency is also demonstrated in a cellular context, albeit at a higher concentration, which is expected due to factors like cell permeability and target engagement within a more complex environment.[4]
This compound is described as a potent KHK inhibitor, with a reported IC50 of 196 nM in a cellular assay using HepG2 cells.[6][7] For a more direct comparison of intrinsic potency, enzymatic assays with purified KHK-A and KHK-C would be beneficial.
Selectivity Profile
The selectivity of a kinase inhibitor is a critical parameter to minimize off-target effects.
BI-9787 has been profiled against a panel of 44 kinases and has demonstrated high selectivity.[4] It showed ≥100-fold selectivity for 43 of the targets.[4] Against phosphodiesterase 4D2 (PDE4D2), it maintained an estimated selectivity factor of at least 30-fold.[4] A structurally similar but inactive analog, BI-2817 , is available as a negative control for in vitro and in vivo studies.[4]
Physicochemical Properties
BI-9787 is a zwitterionic molecule, a characteristic that contributes to its high permeability and favorable oral pharmacokinetic profile in rats.[4][8] This makes it a suitable tool compound for both in vitro and in vivo studies.[4]
Information regarding the physicochemical properties of This compound that would influence its permeability and bioavailability is limited in the public domain.
Signaling Pathway and Experimental Workflows
To visualize the context of KHK inhibition and the methodologies used for inhibitor characterization, the following diagrams are provided.
KHK Signaling Pathway
Experimental Workflow: KHK Enzymatic Assay (IC50 Determination)
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Experimental Protocols
KHK Enzymatic Assay for IC50 Determination
This protocol is adapted from luminescence-based methods for quantifying KHK activity.[9]
Materials:
-
Recombinant human KHK-A or KHK-C enzyme
-
KHK inhibitor (this compound or BI-9787)
-
Assay Buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl₂, 10 mM KCl, 0.01% Triton X-100)
-
ATP solution
-
Fructose solution
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
384-well plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the KHK inhibitor in DMSO.
-
Reaction Setup:
-
In a 384-well plate, add the KHK inhibitor dilutions.
-
Add the recombinant KHK enzyme to each well.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add a mixture of ATP and fructose to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
ADP Detection:
-
Stop the enzymatic reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general framework for assessing the target engagement of KHK inhibitors in a cellular context.[10]
Materials:
-
Cell line expressing KHK (e.g., HepG2)
-
KHK inhibitor (this compound or BI-9787)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody against KHK
-
Secondary antibody
Procedure:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with various concentrations of the KHK inhibitor or a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Heating:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellets in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler. Include an unheated control.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Sample Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein by SDS-PAGE and Western Blotting using a primary antibody specific for KHK.
-
-
Data Analysis:
-
Quantify the band intensities for KHK at each temperature for both the inhibitor-treated and vehicle-treated samples.
-
Plot the percentage of soluble KHK relative to the unheated control against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Conclusion
Both this compound and BI-9787 are potent inhibitors of ketohexokinase. BI-9787 is extensively characterized, with demonstrated high potency against both human KHK isoforms, a well-defined selectivity profile, and favorable physicochemical properties for in vitro and in vivo applications. This compound also shows potent inhibition in a cellular context. The choice between these inhibitors will depend on the specific requirements of the research, including the need for a well-characterized negative control, the importance of a detailed selectivity profile, and the specific experimental systems to be used. The provided protocols offer a starting point for the rigorous evaluation of these and other KHK inhibitors.
References
- 1. Frontiers | Peroxisome-Deficiency and HIF-2α Signaling Are Negative Regulators of Ketohexokinase Expression [frontiersin.org]
- 2. Ketohexokinase - Proteopedia, life in 3D [proteopedia.org]
- 3. assaygenie.com [assaygenie.com]
- 4. opnme.com [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. This compound | 酮己糖激酶抑制剂 | MCE [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of BI-9787, a potent zwitterionic ketohexokinase inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validating the Efficacy of KHK Inhibition: A Comparative Analysis of a Potent Ketohexokinase Inhibitor and KHK Knockdown
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a potent ketohexokinase (KHK) inhibitor's performance against genetic knockdown of KHK. The supporting data, drawn from a key study, offers insights into the nuanced effects of pharmacological inhibition versus genetic ablation of KHK on fructose (B13574) metabolism and associated pathologies.
This guide summarizes critical data in clearly structured tables, presents detailed experimental protocols for reproducibility, and visualizes complex pathways and workflows to facilitate a deeper understanding of KHK's role in metabolic disease.
Performance Comparison: KHK Inhibitor vs. KHK Knockdown
A pivotal study investigated the effects of a systemic small molecule KHK inhibitor compared to a hepatocyte-specific siRNA-mediated knockdown of KHK in mice on a high-fat diet (HFD). The findings reveal both overlapping and divergent effects on hepatic steatosis, glucose metabolism, and gene expression.
In Vivo Mouse Model Data
The following tables summarize the key findings from the in vivo mouse model, comparing the effects of a potent KHK inhibitor and KHK siRNA on various metabolic parameters.
Table 1: Effects on Body Weight, Liver Health, and Glucose Metabolism
| Parameter | High-Fat Diet (HFD) Control | HFD + KHK Inhibitor | HFD + KHK siRNA | Key Observations |
| Body Weight (g) | 37.8 ± 1.1 | 35.5 ± 0.8 | 36.3 ± 0.9 | No significant reduction in body weight with either treatment.[1] |
| Liver Weight (g) | 2.1 ± 0.1 | 2.4 ± 0.1 | 1.8 ± 0.1 | Inhibitor increased liver weight, while siRNA reduced it. |
| Hepatic Triglycerides | Elevated | Reduced | Reduced | Both treatments improved hepatic steatosis.[1] |
| Fasted Blood Glucose (mg/dL) | 171 ± 9 | 157 ± 6 | 138 ± 5 | KHK siRNA significantly improved fasting glucose; the inhibitor did not.[1] |
| Glucose Tolerance | Impaired | No improvement | Improved | KHK siRNA improved glucose tolerance.[1] |
| Fasted Insulin (B600854) (ng/mL) | 2.0 ± 0.2 | 0.8 ± 0.1 | 0.9 ± 0.1 | Both treatments reduced fasted insulin levels.[1] |
Table 2: Gene Expression Changes in Liver Tissue
| Gene/Pathway | HFD + KHK Inhibitor Effect | HFD + KHK siRNA Effect | Mechanistic Insight |
| De Novo Lipogenesis (DNL) | No significant change | Decreased | KHK knockdown directly impacts the DNL pathway.[1] |
| Fatty Acid Oxidation (FAO) | Increased | No significant change | The KHK inhibitor enhances the FAO pathway.[1] |
| KHK-C Protein | 56% Lower | Completely Absent | siRNA leads to complete protein knockdown, while the inhibitor reduces protein levels.[1] |
In Vitro Cell Line Data
The study also utilized HepG2 cells to explore the cellular mechanisms.
Table 3: Effects of KHK Overexpression in HepG2 Cells
| Condition | Key Finding | Implication |
| Wild-Type KHK-C Overexpression + Fructose | Increased cell injury (elevated ALT) and glycogen (B147801) accumulation.[1] | Fructose metabolism via KHK can induce hepatocyte stress. |
| Kinase-Dead KHK-C Overexpression + Fructose | No increase in cell injury or glycogen accumulation.[1] | The kinase activity of KHK is crucial for its detrimental effects in this context. |
Comparison with Alternative KHK Inhibitors
While the primary study utilized an unnamed potent KHK inhibitor, several other KHK inhibitors are in development. The following table provides a comparative overview of some of these alternatives.
Table 4: Comparison of Alternative KHK Inhibitors
| Inhibitor | IC50 (KHK-C) | IC50 (KHK-A) | Key Features |
| Khk-IN-4 | Not explicitly stated, but is a potent KHK inhibitor.[1] | Not explicitly stated. | The subject of this guide's core analysis. |
| PF-06835919 | 8.4 nM[2] | 66 nM[2] | Orally bioavailable; has been evaluated in clinical trials for NAFLD.[3][4] |
| LY3522348 | 20 nM[5][6] | 24 nM[5][6] | A dual inhibitor of KHK-C and KHK-A; has undergone first-in-human studies.[6] |
| BI-9787 | 13 nM | 12 nM | A potent, zwitterionic KHK inhibitor with high permeability and favorable oral pharmacokinetics in rats.[7][8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, based on the primary research.
In Vivo Mouse Studies
-
Animal Model: Male C57Bl6/J mice were used.
-
Diet: Mice were fed a low-fat diet (LFD) or a high-fat diet (HFD) for six weeks.
-
Treatment Administration:
-
KHK siRNA: Mice in the HFD + siRNA group received N-acetylgalactosamine-conjugated siRNA targeting KHK.
-
KHK Inhibitor: Mice in the HFD + Inhibitor group received a systemic small molecule KHK inhibitor administered via oral gavage.
-
-
Metabolic Analysis:
-
Glucose Tolerance Test: Performed after 8 weeks on the diets and 2 weeks of treatment.
-
Blood and Tissue Collection: At the end of the study, blood and liver tissue were collected for analysis of glucose, insulin, triglycerides, and gene and protein expression.
-
-
Gene and Protein Expression Analysis:
-
Quantitative PCR (qPCR): Used to measure mRNA levels of genes involved in metabolic pathways.
-
Western Blot: Used to quantify protein levels of key enzymes.
-
In Vitro Cell Culture Studies
-
Cell Line: Human hepatoma (HepG2) cells were used.
-
Overexpression: Cells were transduced with lentiviral vectors to overexpress either wild-type mouse KHK-C or a kinase-dead mutant KHK-C.
-
Fructose Treatment: Cells were treated with fructose to stimulate KHK-dependent metabolic pathways.
-
Cell Injury and Glycogen Analysis:
-
ALT Assay: Alanine aminotransferase (ALT) levels in the cell culture supernatant were measured as an indicator of cell injury.
-
PAS Staining: Periodic acid-Schiff (PAS) staining was used to visualize glycogen accumulation.
-
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the KHK signaling pathway and the experimental workflow.
Caption: The Ketohexokinase (KHK) signaling pathway and points of intervention.
References
- 1. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. PF-06835919 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. LY3522348 | Ketohexokinase (KHK) inhibitor | Probechem Biochemicals [probechem.com]
- 6. LY3522348, A New Ketohexokinase Inhibitor: A First-in-Human Study in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. Pardon Our Interruption [opnme.com]
A Head-to-Head Comparison: Khk-IN-4 vs. siRNA-Mediated Knockdown for Targeting Ketohexokinase
For researchers, scientists, and drug development professionals, the selective targeting of ketohexokinase (KHK), the primary enzyme in fructose (B13574) metabolism, presents a promising therapeutic avenue for metabolic diseases. Two distinct and powerful methodologies have emerged for this purpose: small molecule inhibition, exemplified by Khk-IN-4, and gene silencing through small interfering RNA (siRNA). This guide provides an objective, data-driven comparison of these two approaches, summarizing their mechanisms, efficacy, and potential downstream effects to inform experimental design and therapeutic strategy.
This comparison draws upon preclinical data from studies on this compound and a comprehensive study comparing a potent KHK inhibitor, PF-06835919 (as a proxy for a highly effective small molecule inhibitor), with siRNA-mediated KHK knockdown in mouse models of metabolic disease.
At a Glance: this compound vs. KHK siRNA
| Feature | This compound (Small Molecule Inhibitor) | siRNA-Mediated KHK Knockdown |
| Mechanism of Action | Reversible, competitive inhibition of the KHK enzyme's active site, preventing the phosphorylation of fructose. | Post-transcriptional gene silencing by targeting KHK mRNA for degradation, leading to reduced KHK protein synthesis. |
| Target | Ketohexokinase (KHK) enzyme activity. | Ketohexokinase (KHK) mRNA. |
| Mode of Action | Inhibition of enzymatic function. | Reduction of enzyme expression. |
| Specificity | High selectivity for KHK, but potential for off-target kinase inhibition. | High sequence-specific targeting of KHK mRNA, but potential for off-target gene silencing. |
| Efficacy in Reducing Fructolysis | Partial reduction. | Complete prevention. |
| Effect on Liver Steatosis | Improvement, primarily through increased fatty acid oxidation. | Improvement, primarily through decreased de novo lipogenesis. |
| Impact on Glucose Tolerance | May impair glucose tolerance. | Improves glucose tolerance. |
| Key Downstream Effect | Accumulation of fructose-1-phosphate (B91348) (F1P), leading to potential glycogen (B147801) accumulation and hepatomegaly. | Upregulation of alternative fructose metabolism pathways (e.g., via hexokinase). |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and siRNA lies in their approach to neutralizing KHK's role in fructose metabolism.
This compound , a potent ketohexokinase inhibitor, acts as a direct antagonist to the enzyme.[1] It binds to the active site of the KHK protein, preventing it from phosphorylating fructose to fructose-1-phosphate (F1P). This inhibition is typically reversible and concentration-dependent.
Figure 1. Mechanism of this compound inhibition.
siRNA-mediated knockdown , on the other hand, operates at the genetic level. Specifically designed siRNA molecules are introduced into cells where they bind to the messenger RNA (mRNA) transcript of the KHK gene. This binding event triggers the RNA-induced silencing complex (RISC) to cleave and degrade the KHK mRNA, thereby preventing the synthesis of new KHK protein.
Figure 2. Mechanism of siRNA-mediated KHK knockdown.
Comparative Efficacy and Metabolic Consequences
Preclinical studies in mice fed a high-fat diet provide a detailed picture of the divergent metabolic outcomes following KHK inhibition versus knockdown.
Fructose Metabolism and Glycemic Control
| Parameter | KHK Inhibitor (PF-06835919) | KHK siRNA |
| Hepatic Fructolysis | Partially reduced | Completely prevented |
| Fructose-1-Phosphate (F1P) Levels | Increased | Reduced |
| Glucose Tolerance | Impaired | Improved |
| Glycogen Accumulation | Increased | No significant change |
| Hepatomegaly | Observed | Not observed |
A key finding is that while both methods reduce the downstream consequences of fructose metabolism, their impact on the initial steps and subsequent metabolic pathways differs significantly. KHK siRNA leads to a complete halt of hepatic fructolysis and an improvement in glucose tolerance.[2][3] In contrast, a potent KHK inhibitor only partially reduces fructolysis, which can lead to an accumulation of F1P.[2][3] This F1P buildup is associated with increased glycogen storage, hepatomegaly (enlarged liver), and impaired glucose tolerance.[2][3]
Liver Steatosis and Lipid Metabolism
| Parameter | KHK Inhibitor (PF-06835919) | KHK siRNA |
| Liver Steatosis | Improved | Improved |
| Primary Mechanism | Increased fatty acid oxidation | Decreased de novo lipogenesis |
| De Novo Lipogenesis (DNL) Pathway | No significant change | Decreased |
| Fatty Acid Oxidation (FAO) Pathway | Increased | No significant change |
Both approaches effectively ameliorate liver steatosis, a hallmark of metabolic dysfunction-associated steatotic liver disease (MASLD). However, they achieve this through different mechanisms. KHK inhibition appears to primarily enhance the fatty acid oxidation pathway, while KHK siRNA predominantly decreases the de novo lipogenesis pathway.[2][3]
In Vivo Potency of this compound
This compound has demonstrated potent in vivo activity in rat models. In a fructose challenge study, oral administration of this compound led to a significant, dose-dependent increase in plasma fructose levels, indicating effective inhibition of its metabolism.[1] Notably, this compound exhibited more potent activity in this in vivo assay compared to PF-06835919, another potent KHK inhibitor.[1] Furthermore, this compound showed higher drug distribution to the liver, the primary site of fructose metabolism.[1]
| Compound | Dose (mg/kg) | % Increase in Plasma Fructose AUC (0-4h) |
| Vehicle | - | - |
| This compound (Compound 14) | 1 | 135% |
| 3 | 338% | |
| 10 | 609% | |
| PF-06835919 | 1 | 89% |
| 3 | 221% | |
| 10 | 455% |
Data adapted from a study in rats.[1]
Experimental Protocols
KHK Enzymatic Activity Assay (Luminescence-based)
This protocol quantifies KHK activity in cell lysates or tissue homogenates.
-
Lysate Preparation:
-
Homogenize liver tissue in a suitable lysis buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Reaction Setup:
-
In a 384-well plate, add 2.5 µL of protein homogenate.
-
Initiate the reaction by adding 2.5 µL of a 2x substrate solution containing fructose and ATP.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescence signal.
-
Incubate for 30 minutes at room temperature.
-
-
Measurement:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus to the KHK activity.
-
RNA Sequencing of Mouse Liver Tissue
This protocol outlines the general steps for preparing mouse liver RNA for sequencing.
-
RNA Isolation:
-
Homogenize fresh or frozen liver tissue in TRIzol™ reagent.
-
Perform phase separation using chloroform (B151607) and collect the aqueous phase containing the RNA.
-
Precipitate the RNA with isopropanol, wash with ethanol, and resuspend in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.
-
-
Library Preparation:
-
Enrich for mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library via PCR.
-
-
Sequencing:
-
Quantify and qualify the final library.
-
Sequence the library on an Illumina sequencing platform.
-
LC-MS Metabolomics of Mouse Liver
This protocol describes the extraction and analysis of metabolites from liver tissue.
-
Metabolite Extraction:
-
Homogenize frozen liver tissue in a cold methanol/water solution.
-
Add a cold organic solvent (e.g., chloroform or methyl tert-butyl ether) to induce phase separation.
-
Vortex and centrifuge to separate the polar (aqueous) and non-polar (organic) phases.
-
Collect the desired phase(s) and dry them under a vacuum.
-
-
Sample Preparation:
-
Reconstitute the dried extracts in an appropriate solvent for LC-MS analysis.
-
Centrifuge to remove any remaining particulates.
-
-
LC-MS Analysis:
-
Inject the sample onto a liquid chromatography system coupled to a mass spectrometer.
-
Separate metabolites using a suitable column and gradient.
-
Detect and quantify metabolites based on their mass-to-charge ratio and retention time.
-
Conclusion: Choosing the Right Tool for the Job
Both this compound and siRNA-mediated knockdown are powerful tools for investigating the role of KHK in metabolic diseases. The choice between them depends on the specific research question and desired experimental outcome.
-
This compound offers a rapid and reversible means of inhibiting KHK activity, making it suitable for studying the acute effects of enzyme inhibition and for therapeutic applications where dose-dependent control is desired. Its improved potency and liver distribution make it a compelling candidate for in vivo studies.
-
siRNA-mediated knockdown provides a highly specific and sustained reduction in KHK protein levels, ideal for elucidating the long-term consequences of KHK deficiency and for dissecting kinase-independent functions of the KHK protein.
The divergent effects of these two approaches on downstream metabolic pathways, particularly glucose metabolism and lipid handling, are a critical consideration. While both can ameliorate steatosis, the contrasting mechanisms—enhanced fatty acid oxidation with inhibitors versus reduced de novo lipogenesis with siRNA—highlight the nuanced and complex role of KHK in hepatic metabolism. Researchers should carefully consider these differences when designing experiments and interpreting results. Future studies directly comparing this compound with KHK siRNA in the same experimental models will be invaluable for further refining our understanding of these two powerful research tools.
References
- 1. Discovery of a Novel Ketohexokinase Inhibitor with Improved Drug Distribution in Target Tissue for the Treatment of Fructose Metabolic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]
- 3. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Downstream Metabolic Effects of Khk-IN-4: A Comparative Guide Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The inhibition of ketohexokinase (KHK), the primary enzyme responsible for fructose (B13574) metabolism, presents a promising therapeutic strategy for a range of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD). Khk-IN-4 has emerged as a potent inhibitor of KHK. This guide provides a framework for validating the downstream metabolic effects of this compound using mass spectrometry, comparing its theoretical and observed effects with alternative KHK inhibition strategies.
Introduction to this compound and Ketohexokinase Inhibition
Ketohexokinase catalyzes the phosphorylation of fructose to fructose-1-phosphate (B91348), the initial and rate-limiting step in fructose metabolism.[1] Unlike glycolysis, this pathway lacks a negative feedback mechanism, leading to rapid substrate flux upon fructose consumption.[2] Inhibition of KHK is therefore a key therapeutic target. This compound is a potent small molecule inhibitor of KHK, designed to mitigate the downstream metabolic consequences of excessive fructose consumption.
Comparative Analysis of KHK Inhibition Strategies
The validation of a KHK inhibitor's efficacy relies on demonstrating its intended impact on downstream metabolic pathways. Mass spectrometry is a powerful tool for this purpose, enabling the precise quantification of a wide array of metabolites. Here, we compare the expected metabolic consequences of this compound with an alternative KHK inhibitor, PF-06835919, and with KHK knockdown via siRNA.
Table 1: Comparative Downstream Metabolic Effects of KHK Inhibition
| Metabolite | Expected Change with this compound | Observed Change with PF-06835919 (in vivo, mouse liver)[1] | Observed Change with KHK siRNA (in vivo, mouse liver)[1] | Rationale |
| Hepatic Fructose | Increase | Increased | Increased | Inhibition of KHK leads to the accumulation of its substrate, fructose, in the liver. |
| Hepatic Fructose-1-Phosphate | Decrease | Decreased | Significantly Decreased | As the product of the KHK-catalyzed reaction, inhibition of the enzyme reduces the formation of fructose-1-phosphate. |
| Glycolytic Intermediates | Potential Decrease | Not Reported | Not Reported | Reduced entry of fructose into glycolysis may lead to a decrease in downstream glycolytic intermediates. |
| De Novo Lipogenesis Markers | Decrease | Not Reported | Decreased | Fructose is a key substrate for de novo lipogenesis; inhibiting its metabolism is expected to reduce lipid synthesis. |
| Uric Acid | Decrease | Not Reported | Not Reported | The metabolism of fructose-1-phosphate can lead to ATP depletion and subsequent purine (B94841) degradation to uric acid. KHK inhibition is expected to lower uric acid levels. |
| Fatty Acid Oxidation Markers | Potential Increase | Increased | Not Reported | A shift away from carbohydrate metabolism may lead to an increase in fatty acid oxidation for energy production. |
Note: Specific quantitative data for the broader downstream metabolic effects of this compound from mass spectrometry studies are not yet publicly available. The expected changes are based on its mechanism of action as a potent KHK inhibitor.
Experimental Protocols for Mass Spectrometry-Based Validation
To validate the downstream metabolic effects of this compound, a robust experimental workflow coupled with sensitive mass spectrometry analysis is crucial. Both targeted and untargeted metabolomics approaches can be employed.
Cell Culture and Treatment
-
Cell Line: A relevant cell line, such as the human hepatoma cell line HepG2, is suitable for in vitro studies.
-
Culture Conditions: Cells should be cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable medium.
-
Treatment: Cells should be treated with an effective concentration of this compound (or a vehicle control) for a specified duration. A fructose challenge can be included to stimulate the KHK pathway.
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by washing cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Extract metabolites using a cold solvent mixture, such as 80% methanol.
-
Cell Lysis: Ensure complete cell lysis through methods like freeze-thaw cycles or sonication.
-
Protein Precipitation: Centrifuge the samples to pellet protein and cellular debris.
-
Supernatant Collection: Collect the supernatant containing the metabolites for analysis.
Mass Spectrometry Analysis (LC-MS/MS)
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-Exactive or TripleTOF, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is recommended.
-
Chromatographic Separation:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar metabolites like sugars and sugar phosphates.
-
Mobile Phases: A typical mobile phase system consists of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium carbonate) and an organic solvent (e.g., acetonitrile).
-
Gradient: A gradient elution is employed to separate metabolites based on their polarity.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Both positive and negative ionization modes should be used to cover a broader range of metabolites.
-
Data Acquisition: For targeted analysis, selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) can be used for high sensitivity and specificity. For untargeted analysis, full scan MS followed by data-dependent MS/MS is performed.
-
Data Analysis
-
Peak Integration and Quantification: Use appropriate software (e.g., Xcalibur, MassHunter, or vendor-neutral software) to integrate peak areas of the metabolites of interest.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to identify significant differences in metabolite levels between control and this compound treated groups.
-
Pathway Analysis: Utilize pathway analysis tools (e.g., MetaboAnalyst, KEGG) to identify metabolic pathways significantly affected by this compound treatment.
Visualizing the Impact of this compound
Diagrams are essential for visualizing the mechanism of action and experimental workflows.
Conclusion
Validating the downstream metabolic effects of this compound is essential for its development as a therapeutic agent. Mass spectrometry offers the necessary sensitivity and specificity to comprehensively profile the metabolic changes induced by KHK inhibition. By comparing the metabolic signature of this compound with other KHK inhibitors and inhibition strategies, researchers can gain a deeper understanding of its mechanism of action and therapeutic potential. The provided experimental framework serves as a guide for conducting these critical validation studies.
References
- 1. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacophore-based virtual screening and in silico investigations of small molecule library for discovery of human hepatic ketohexokinase inhibitors for the treatment of fructose metabolic disorders [frontiersin.org]
A Comparative Analysis of Ketohexokinase (KHK) Inhibitor IC50 Values: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of various Ketohexokinase (KHK) inhibitors. This document summarizes key experimental data, outlines detailed methodologies for IC50 determination, and visualizes the relevant biological pathways and experimental workflows.
Ketohexokinase (KHK), the first enzyme in fructose (B13574) metabolism, has emerged as a significant therapeutic target for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. The development of potent and selective KHK inhibitors is a key focus of current research. This guide offers a comparative overview of the inhibitory potency of several leading KHK inhibitors.
Comparative IC50 Values of KHK Inhibitors
The inhibitory potency of various compounds against the two isoforms of human Ketohexokinase, KHK-A and KHK-C, is summarized in the table below. The data has been compiled from publicly available research.
| Inhibitor Name/Code | KHK-C IC50 (nM) | KHK-A IC50 (nM) | Notes |
| PF-06835919 | 8.4[1] | 66[1] | A potent KHK inhibitor that has been in clinical trials.[2] Shows selectivity for the KHK-C isoform. |
| GS-1291269 | 0.39[3] | - | A highly potent KHK-C inhibitor.[3] |
| LY3522348 | 20 ± 8 | equipotent | A dual inhibitor of both KHK-C and KHK-A isoforms.[4] |
| Compound 167 | 450 | 390 | A fragment-derived KHK inhibitor.[5] |
| Pyrimidinopyrimidine 8 | 12 | - | A member of a series of potent KHK inhibitors.[6] |
| Pyrimidinopyrimidine 38 | 7 | - | A member of a series of potent KHK inhibitors.[6] |
| Pyrimidinopyrimidine 47 | 8 | - | A member of a series of potent KHK inhibitors.[6] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
KHK-Mediated Fructose Metabolism Pathway
The following diagram illustrates the central role of Ketohexokinase in the metabolism of fructose. Inhibition of KHK blocks the conversion of fructose to fructose-1-phosphate, the initial step in its metabolic cascade.
Experimental Protocols
The determination of IC50 values for KHK inhibitors is typically performed using in vitro enzyme inhibition assays. The following is a representative protocol synthesized from established methods.
Objective:
To determine the concentration of a test compound that inhibits 50% of the enzymatic activity of recombinant human Ketohexokinase (KHK-C or KHK-A).
Materials:
-
Recombinant human KHK-C or KHK-A enzyme
-
Test compounds (KHK inhibitors) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Fructose
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% BSA)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit or Transcreener® ADP² Assay kit)
-
384-well white, opaque assay plates
-
Plate reader capable of luminescence or fluorescence detection
Experimental Workflow:
The general workflow for determining the IC50 value of a KHK inhibitor is depicted below.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, followed by 1:3 or 1:5 serial dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and wells without enzyme (100% inhibition).
-
Enzyme Addition: Prepare a solution of recombinant KHK enzyme in assay buffer and add it to all wells of the assay plate.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and fructose in assay buffer to all wells. The final concentrations of ATP and fructose should be close to their respective Km values for KHK.
-
Reaction Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (luminescence or fluorescence) that is inversely proportional to the amount of ADP produced, and thus inversely proportional to KHK activity.
-
Data Acquisition: Read the signal in each well using a microplate reader.
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme) from all readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[7][8]
-
This guide provides a foundational understanding of the comparative potencies of various KHK inhibitors and the methodologies used to determine them. For more in-depth information, researchers are encouraged to consult the primary literature cited.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Fructose metabolism inhibitor shows promise for metabolic dysfunction | BioWorld [bioworld.com]
- 4. LY3522348, A New Ketohexokinase Inhibitor: A First-in-Human Study in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
A Comparative In Vivo Efficacy Analysis of Khk-IN-4 and Other Published Ketohexokinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Khk-IN-4 relative to other publicly disclosed Ketohexokinase (KHK) inhibitors. The data presented is compiled from peer-reviewed scientific literature to facilitate an objective assessment of these compounds for research and development purposes.
Introduction to Ketohexokinase (KHK) Inhibition
Ketohexokinase (KHK), the first enzyme in fructose (B13574) metabolism, catalyzes the phosphorylation of fructose to fructose-1-phosphate (B91348) (F1P).[1] Excessive fructose consumption is linked to metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin (B600854) resistance.[2] Inhibition of KHK is a promising therapeutic strategy to mitigate the detrimental effects of high fructose intake.[2] This guide focuses on the in vivo efficacy of this compound and other key KHK inhibitors, providing a side-by-side comparison of their performance in preclinical models.
In Vivo Efficacy Comparison of KHK Inhibitors
The following table summarizes the available in vivo efficacy data for this compound and other notable KHK inhibitors. The primary endpoint for comparison is the reduction of fructose-1-phosphate (F1P) in relevant tissues, a direct biomarker of KHK inhibition.
| Compound | Animal Model | Dose | Route of Administration | Key Efficacy Readout | Reference |
| This compound (compound 14) | Sprague-Dawley Rats | 10 mg/kg | Oral | More potent F1P reduction in the liver compared to PF-06835919 at the same dose. | [3] |
| PF-06835919 | Sprague-Dawley Rats | 3, 10, 30 mg/kg (BID) | Oral | Dose-dependent reduction of hepatic F1P. Reversed hyperinsulinemia, hypertriglyceridemia, and hepatic steatosis in rats fed a high-fructose or American diet.[4] | [2][4] |
| LY3522348 | C57BL/6J Mice | 1, 3, 10 mg/kg | Oral | Robust, dose-dependent increase in plasma fructose levels following a fructose challenge, indicating target engagement. | [5][6] |
| GS-1291269 | Rats | Not specified | Oral | Demonstrated liver and kidney F1P reduction in a fructose challenge model with plasma EC50 values of 17 nM and 23 nM, respectively.[3][7] | [3][7] |
Detailed Experimental Protocols
A standardized experimental protocol is crucial for the accurate assessment of in vivo efficacy. The following is a representative protocol for a fructose challenge study in rats, synthesized from the methodologies reported in the cited literature.
Objective: To evaluate the in vivo efficacy of a KHK inhibitor by measuring the reduction of fructose-1-phosphate (F1P) in the liver and kidney following an acute fructose challenge.
Animals: Male Sprague-Dawley rats (8-10 weeks old) are used for this study. Animals are acclimated for at least one week prior to the experiment with ad libitum access to standard chow and water.
Experimental Groups:
-
Vehicle control group
-
KHK inhibitor treatment group(s) (e.g., this compound at a specified dose)
Procedure:
-
Fasting: Animals are fasted overnight (approximately 16 hours) with free access to water.
-
Dosing: The KHK inhibitor or vehicle is administered orally (p.o.) via gavage.
-
Fructose Challenge: One hour post-dose, a fructose solution (e.g., 2 g/kg) is administered orally.
-
Tissue Collection: At a predetermined time point after the fructose challenge (e.g., 30 minutes or 1 hour), animals are euthanized.
-
Sample Processing: Liver and kidney tissues are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.
-
F1P Analysis: Tissue samples are homogenized and F1P levels are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: F1P levels in the inhibitor-treated groups are compared to the vehicle control group to determine the percentage of F1P reduction.
Visualizing Key Pathways and Processes
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
References
- 1. Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of PF-06835919: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Disorders Driven by the Overconsumption of Fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fructose metabolism inhibitor shows promise for metabolic dysfunction | BioWorld [bioworld.com]
- 4. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of LY3522348: A Highly Selective and Orally Efficacious Ketohexokinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of GS-1291269: A broadly distributed, neutral ketohexokinase inhibitor - American Chemical Society [acs.digitellinc.com]
Correlating In Vitro Potency with In Vivo Outcomes: A Comparative Guide to Ketohexokinase Inhibitor Khk-IN-4
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of metabolic diseases linked to high fructose (B13574) consumption has spurred the development of targeted therapeutics. Ketohexokinase (KHK), the primary enzyme responsible for fructose metabolism, has emerged as a key therapeutic target. This guide provides a comparative analysis of the in vitro potency and in vivo outcomes of Khk-IN-4, a potent KHK inhibitor, alongside other alternatives in the field, supported by experimental data and detailed protocols.
Introduction to Ketohexokinase Inhibition
Ketohexokinase catalyzes the phosphorylation of fructose to fructose-1-phosphate, the initial step in its metabolism. Inhibiting KHK is a promising strategy to mitigate the downstream metabolic consequences of excessive fructose intake, such as de novo lipogenesis, insulin (B600854) resistance, and hepatic steatosis. This guide focuses on this compound and compares its performance with two other notable KHK inhibitors: PF-06835919, a small molecule inhibitor that has undergone clinical investigation, and ALN-KHK, an RNA interference (RNAi) therapeutic.
In Vitro Potency: A Head-to-Head Comparison
The in vitro potency of a KHK inhibitor is a critical determinant of its potential therapeutic efficacy. This is typically measured by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound | Assay System | IC50 | Reference |
| This compound | HepG2 cells | 196 nM | [1] |
| PF-06835919 | In vitro enzyme assay | 5 nM | [2] |
Note: Direct comparison of IC50 values should be made with caution due to variations in assay systems (cell-based vs. enzyme-based). However, both this compound and PF-06835919 demonstrate potent inhibition of KHK in the nanomolar range.
Correlating In Vitro Potency with In Vivo Outcomes
The ultimate test of a drug candidate lies in its ability to translate in vitro potency into tangible in vivo efficacy. This section compares the available in vivo data for this compound and its alternatives.
This compound: Modulator of Lipogenic Gene Expression
While extensive in vivo metabolic data for this compound is not as widely published as for some alternatives, available studies demonstrate its biological activity in animal models. In mice, this compound has been shown to modulate the expression of genes involved in lipid synthesis in the intestine. Specifically, fructose-induced increases in the mRNA concentrations of several lipogenic genes were significantly attenuated in mice treated with a KHK inhibitor. This suggests that this compound's in vitro potency translates to a targeted in vivo effect on fructose-driven de novo lipogenesis pathways.
PF-06835919: Reversal of Metabolic Dysfunction
PF-06835919 has been more extensively studied in preclinical and clinical settings. In fructose-fed rats, this inhibitor has been shown to reverse key features of metabolic dysfunction, including hyperinsulinemia, hypertriglyceridemia, and hepatic steatosis[3][4]. Furthermore, a phase 1 clinical study in healthy participants demonstrated that single oral doses of PF-06835919 were safe and well-tolerated, and dose-dependently increased plasma fructose, indicating successful target engagement[3][4]. In a phase 2 study involving participants with type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), PF-06835919 showed greater reductions in whole liver fat compared to placebo[5].
ALN-KHK: Targeted Gene Silencing with Clinical Promise
ALN-KHK represents a different therapeutic modality, utilizing RNA interference to silence the expression of the KHK gene in the liver. Preclinical studies in cynomolgus macaques demonstrated that a single subcutaneous dose of ALN-KHK led to a potent and durable reduction in KHK protein[6]. This was associated with a dose-dependent increase in circulating fructose and a decrease in fibroblast growth factor 21 (FGF21), a marker of fructose metabolism, following an oral fructose challenge[6]. A phase 1/2 clinical trial in overweight to obese healthy adults showed an encouraging safety and tolerability profile, with clear evidence of target engagement based on increases in serum and urinary fructose and suppression of serum FGF21 after a fructose tolerance test[7][8].
Summary of In Vivo Outcomes
| Compound | Animal Model | Key In Vivo Outcomes |
| This compound | Mice | Attenuation of fructose-induced lipogenic gene expression in the intestine. |
| PF-06835919 | Rats | Reversal of fructose-induced hyperinsulinemia, hypertriglyceridemia, and hepatic steatosis[3][4]. |
| Humans | Safe and well-tolerated in Phase 1 and 2 studies; demonstrated target engagement and reduction in liver fat[3][4][5]. | |
| ALN-KHK | Cynomolgus Macaques | Potent and durable reduction of liver KHK protein; increased plasma fructose and decreased FGF21 after fructose challenge[6]. |
| Humans | Encouraging safety and tolerability in Phase 1/2 trial; demonstrated target engagement[7][8]. |
Visualizing the Mechanism: The Ketohexokinase Signaling Pathway
The following diagram illustrates the central role of ketohexokinase in fructose metabolism and the points of intervention for KHK inhibitors.
References
- 1. capella.alnylam.com [capella.alnylam.com]
- 2. Redirecting to https://onderzoekmetmensen.nl/en/trial/53368 [onderzoekmetmensen.nl]
- 3. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pfizer.com [pfizer.com]
- 6. researchgate.net [researchgate.net]
- 7. capella.alnylam.com [capella.alnylam.com]
- 8. KHK - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
Safety Operating Guide
Navigating the Safe Disposal of Khk-IN-4: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Khk-IN-4, a potent ketohexokinase (KHK) inhibitor used in fructose (B13574) metabolic disease research.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following protocols are informed by general best practices for the disposal of laboratory chemicals and data from analogous compounds.[2][3] Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact. All procedures should be conducted in accordance with your institution's Environmental Health and Safety (EHS) department regulations.
Core Safety and Hazard Information
A comprehensive understanding of the potential hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes key safety considerations, drawing upon information for similar laboratory compounds.
| Parameter | Guideline | Source |
| Primary Hazards | Based on related compounds, may be harmful if swallowed and potentially toxic to aquatic life with long-lasting effects. | [2][3] |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, lab coat, and chemical-resistant gloves (e.g., nitrile) are required. | [2][3] |
| Incompatible Materials | Avoid strong acids, strong alkalis, and strong oxidizing/reducing agents. | [3] |
| Spill Containment | Use inert absorbent material such as vermiculite (B1170534) or sand for spills. | [2] |
| Disposal Route | Must be disposed of as hazardous waste through an approved waste disposal program. | [2][3][4] |
| Environmental Precautions | Avoid release into the environment. | [3] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and any contaminated materials is through an approved hazardous waste program.[2][4]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Waste Segregation and Collection
Proper segregation of waste is critical to prevent unintended chemical reactions.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated weigh paper, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.[2][3]
-
The container should be made of a material compatible with the chemical, such as high-density polyethylene (B3416737) (HDPE).[3]
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and identify the associated hazards.[2]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, designated, and leak-proof hazardous waste container.[2][3]
-
The container must be compatible with the solvent used. A glass bottle with a secure screw cap is generally appropriate.[3]
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the solvent used, and the approximate concentration.
-
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area.[2] While wearing appropriate PPE, cover the spill with an inert absorbent material.[2] Collect the absorbed material into a designated hazardous waste container.[2] For large spills, contact your institution's EHS department immediately.[2]
In case of personal exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[2]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[2]
-
Inhalation: Move to fresh air.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
Seek medical attention in all cases of exposure.[2]
Storage of Waste
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[2][3] This area should be secure and away from general laboratory traffic. Keep containers tightly sealed when not in use.[2]
Waste Disposal
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Khk-IN-4
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Khk-IN-4, a potent ketohexokinase inhibitor. Developed for researchers, scientists, and drug development professionals, these guidelines are designed to ensure a safe laboratory environment and proper management of this research chemical.
As no specific Safety Data Sheet (SDS) for this compound is publicly available, the following recommendations are based on the safety profiles of analogous compounds, such as the ketohexokinase inhibitor PF-06835919, and established general laboratory safety practices. Adherence to these procedures is paramount for minimizing risk and ensuring regulatory compliance.
Personal Protective Equipment (PPE): A Tabulated Guide
The proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or chemical splash goggles | Nitrile or latex gloves (double-gloving recommended) | Laboratory coat | N95 or higher-rated respirator (if not handled in a certified chemical fume hood) |
| Solution Preparation and Handling | Chemical splash goggles | Nitrile or latex gloves | Laboratory coat | Not generally required if performed in a certified chemical fume hood |
| Cell Culture and In Vitro Assays | Safety glasses | Nitrile or latex gloves | Laboratory coat | Not generally required |
| Spill Cleanup | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | N95 or higher-rated respirator |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is essential for maintaining a safe and efficient workflow.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the container is clearly labeled with the compound name, date of receipt, and any relevant hazard warnings.
2. Handling in the Laboratory:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated spatulas and weighing papers for handling the solid compound.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ensure all containers are securely capped when not in use.
3. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Ensuring Safe and Compliant Waste Management
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
1. Waste Segregation:
-
Collect all solid waste contaminated with this compound (e.g., gloves, weighing papers, pipette tips) in a designated, clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.
3. Storage and Pickup:
-
Store waste containers in a designated satellite accumulation area.
-
Keep containers tightly sealed when not in use.
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
Visualizing the Workflow: Handling and Disposal of this compound
The following diagram illustrates the logical progression of steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
